Latrunculone A
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H31NO7S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(1R,4Z,9E,12S,15R,17R)-8,17-dihydroxy-5,12-dimethyl-17-[(4R)-2-oxo-1,3-thiazolidin-4-yl]-2,16-dioxabicyclo[13.3.1]nonadeca-4,9-diene-3,11-dione |
InChI |
InChI=1S/C22H31NO7S/c1-13-3-5-15(24)6-8-18(25)14(2)4-7-16-10-17(29-20(26)9-13)11-22(28,30-16)19-12-31-21(27)23-19/h6,8-9,14-17,19,24,28H,3-5,7,10-12H2,1-2H3,(H,23,27)/b8-6+,13-9-/t14-,15?,16+,17+,19-,22+/m0/s1 |
InChI Key |
CAODWWDJZSOHTH-FSRSQASASA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CCC(/C=C/C1=O)O)/C |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C=CC1=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Comparative Technical Guide: Latrunculin A vs. Latrunculin B Potency & Application
[1]
Executive Summary
For researchers investigating cytoskeletal dynamics, the choice between Latrunculin A (LatA) and Latrunculin B (LatB) is rarely about availability—it is a strategic decision between potency and reversibility .[1]
While both compounds function as actin-sequestering agents, preventing Filamentous actin (F-actin) assembly by binding Globular actin (G-actin), they exhibit distinct kinetic profiles.[1][2] LatA is the high-affinity, stable choice for total cytoskeletal ablation.[1] LatB , though less potent and chemically less stable, is the superior choice for live-cell imaging and "pulse-chase" experiments where cytoskeletal recovery is required.[1]
Structural & Mechanistic Basis
Both Latrunculins are macrolides derived from the Red Sea sponge Latrunculia magnifica.[1][3][4] Their mechanism of action is distinct from Cytochalasins; rather than capping filament ends, Latrunculins bind monomeric G-actin in a 1:1 stoichiometry near the nucleotide-binding cleft, effectively removing them from the polymerizable pool.[1]
The functional divergence stems from their macrocyclic rings:
-
Latrunculin A: Contains a 16-membered macrolide ring with a diene system.[1] This larger ring confers a tighter conformational fit within the ATP-binding cleft of G-actin, resulting in higher affinity and slower dissociation.[1]
-
Latrunculin B: Contains a 14-membered macrolide ring.[1][4] The smaller ring results in a higher dissociation constant (
) and, crucially, makes the molecule more susceptible to inactivation by serum components in culture media.[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the sequestration mechanism shared by both, highlighting the kinetic divergence.
Caption: Kinetic comparison of G-actin sequestration. LatA exhibits tight binding (solid red), while LatB shows weaker binding and faster dissociation (dashed yellow), allowing for polymer recovery.[1]
Quantitative Potency Analysis
The following data synthesizes binding affinities and effective concentrations. Note that
| Feature | Latrunculin A (LatA) | Latrunculin B (LatB) | Biological Implication |
| ~0.2 | 2.0 - 4.0 | LatA binds G-actin 10-20x more tightly than LatB.[1] | |
| Effective Conc. | 0.1 - 1.0 | 1.0 - 10.0 | Researchers must use higher concentrations of LatB to achieve similar depolymerization.[1] |
| Serum Stability | High | Low | LatB is slowly inactivated by serum components, making it poor for long-term assays.[1] |
| Reversibility | Slow / Difficult | Rapid (<1 hour) | LatB is ideal for washout experiments; LatA is effectively permanent in short timescales.[1] |
| Primary Use | Total Depolymerization | Reversible Perturbation | Use LatA to "kill" dynamics; use LatB to "pause" them.[1] |
Critical Insight: In serum-containing media, Latrunculin B is gradually inactivated.[1][2] If your experiment requires actin inhibition lasting >12 hours, LatB is unsuitable unless replenished frequently.[1] LatA remains active significantly longer.[1]
Experimental Protocols
To ensure reproducibility, the following protocols address the solubility and stability issues inherent to these lipophilic toxins.
General Preparation (Standard for A & B)
-
Solvent: Dissolve lyophilized powder in high-grade DMSO (anhydrous).
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Why? This allows for 1:1000 dilution to reach working concentrations (1-10
M), keeping DMSO content <0.1% to avoid solvent toxicity.[1]
-
-
Storage: Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol A: Total Cytoskeletal Ablation (Latrunculin A)
Objective: To confirm if a cellular process (e.g., endocytosis) is strictly actin-dependent.[1]
-
Seed Cells: Plate cells to 60-70% confluency.
-
Treatment: Replace media with pre-warmed media containing 0.5 - 1.0
M LatA . -
Incubation: Incubate for 10–30 minutes at 37°C.
-
Note: Effects are often visible within 5 minutes.[1]
-
-
Verification: Fix cells with 4% Paraformaldehyde and stain with Phalloidin-fluorescent conjugate.[1]
-
Expectation: Loss of stress fibers; appearance of actin "aggregates" or punctae.[1]
-
Protocol B: Reversible "Pulse-Chase" Assay (Latrunculin B)[1]
Objective: To depolymerize actin and observe the kinetics of cytoskeletal re-assembly.
-
Baseline Imaging: Establish baseline morphology using live-cell actin probes (e.g., LifeAct-GFP or SiR-Actin).[1]
-
Pulse (Disruption):
-
Chase (Washout):
-
Observation:
References
-
Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989). Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton. [Link][1]
-
Coué, M., Brenner, S. L., Spector, I., & Korn, E. D. (1987). Inhibition of actin polymerization by latrunculin A. FEBS Letters. [Link][1]
-
Yarmola, E. G., Somasundaram, T., Boring, T. A., Spector, I., & Bubb, M. R. (2000). Actin-Latrunculin A Structure and Function: Differential Modulation of Actin-Binding Protein Function by Latrunculin A. Journal of Biological Chemistry. [Link][1][5]
-
Gronewold, T. M., Sasse, F., Lünsdorf, H., & Reichenbach, H. (1999). Effects of rhizopodin and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells.[1] Cell and Tissue Research. [Link][1]
-
Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000). Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[1] Nature Cell Biology. [Link][1]
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
Natural sources of Latrunculin A Latrunculia magnifica
The following technical guide details the natural sources, chemical architecture, and isolation protocols for Latrunculin A, with a specific focus on the taxonomic distinction between Latrunculia (Negombata) magnifica and Negombata rotundata.
Source Profile, Biosynthesis, and Isolation Protocols
Executive Summary
Latrunculin A (LatA) is a bioactive 2-thiazolidinone macrolide and a potent actin-binding toxin. Unlike cytochalasins, which cap actin filaments, LatA functions by sequestering monomeric G-actin in a 1:1 stoichiometric complex, preventing polymerization into F-actin. This unique mechanism makes it an indispensable tool in cell biology for dissecting cytoskeletal dynamics.
Historically attributed solely to the Red Sea sponge Latrunculia magnifica (reclassified as Negombata magnifica), recent taxonomic and chemotaxonomic revisions have identified ** Negombata rotundata ** as the primary producer of Latrunculin A, while N. magnifica predominantly produces Latrunculin B. This guide clarifies these sources and provides a validated protocol for the isolation of LatA.
Biological Source Profile
Taxonomic Revision & Chemotaxonomy
The genus Negombata (Family: Podospongiidae) contains the primary natural sources of latrunculins. Accurate identification is critical for yield optimization.
| Feature | Negombata magnifica | Negombata rotundata |
| Primary Metabolite | Latrunculin B (Major) | Latrunculin A (Major) |
| Morphology | Narrow, crooked, finger-like branches | Rounder, massive, tuberous morphology |
| Habitat | Red Sea (Gulf of Aqaba/Suez) | Red Sea (Distinct morphotypes) |
| Ecological Role | Chemical defense against predation (e.g., by Thalassoma wrasses) | Chemical defense; aposematic coloration |
Ecological Note: These sponges are "aposematic," displaying bright reddish-brown coloration to warn predators of their toxicity. When disturbed, they release a reddish exudate containing high concentrations of latrunculins, which is lethal to small fish within minutes.
Biosynthetic Origin (PKS-NRPS Hybrid)
Latrunculin A is synthesized via a hybrid Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) pathway.[1]
-
PKS Module: Assembles the 16-membered macrolide ring using acetate and propionate units.
-
NRPS Module: Incorporates a cysteine residue.[2] The condensation of the cysteine thiol and amine with the polyketide chain forms the characteristic 2-thiazolidinone ring, which is the pharmacophore responsible for actin binding.
Mechanism of Action: Actin Sequestration
Latrunculin A inhibits actin polymerization through a mechanism distinct from other cytoskeletal toxins.
-
Target: Monomeric G-actin (Globular actin).
-
Binding Site: The nucleotide-binding cleft of G-actin.
-
Effect: By binding to the cleft, LatA prevents the exchange of ATP/ADP and sterically hinders the monomer from associating with the barbed end of an actin filament. This shifts the equilibrium toward depolymerization.
Visualization: Mechanism of Action
Figure 1: Mechanism of Actin Sequestration by Latrunculin A. LatA binds free G-actin, preventing its addition to F-actin filaments, leading to net depolymerization.
Extraction & Isolation Protocol
Objective: Isolation of Latrunculin A from Negombata rotundata (or magnifica). Safety: Latrunculin A is a potent toxin. Wear full PPE (gloves, goggles, lab coat) and work within a fume hood.
Workflow Overview
-
Lyophilization: Freeze-dry sponge tissue to remove water.
-
Extraction: Maceration in Methanol (MeOH) or Ethanol (EtOH).
-
Partitioning: Liquid-liquid partition to remove salts and fats.
-
Chromatography: Sephadex LH-20 followed by HPLC.
Step-by-Step Methodology
Step 1: Tissue Preparation
-
Collect fresh sponge (N. rotundata) and flash-freeze immediately in liquid nitrogen or store in ethanol if freezing is unavailable.
-
Lyophilize (freeze-dry) the tissue until a constant dry weight is achieved.
-
Grind the dried tissue into a fine powder using a mortar and pestle.
Step 2: Solvent Extraction
-
Solvent: Methanol (MeOH) or Dichloromethane:Methanol (1:1).
-
Ratio: 10 mL solvent per 1 g dry tissue.
-
Procedure: Soak powder for 24 hours at room temperature. Filter the supernatant. Repeat extraction 3 times.
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at <40°C to yield the Crude Extract .
Step 3: Liquid-Liquid Partitioning (Enrichment)
-
Resuspend the crude extract in 90% aqueous Methanol.
-
Defatting: Extract with n-Hexane (1:1 v/v) three times. Discard the Hexane layer (contains fats/sterols).
-
Concentration: Evaporate the remaining Methanol layer to obtain the Defatted Extract .
-
Alternative: Partition the defatted residue between Water and Ethyl Acetate (EtOAc) . Latrunculin A will concentrate in the EtOAc phase.
Step 4: Purification (Chromatography)
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of n-Hexane:EtOAc (starting 9:1 -> 1:1).
-
Observation: Latrunculin A typically elutes in mid-polarity fractions. Monitor via TLC (visualize with vanillin-sulfuric acid; LatA appears as a purple/brown spot).
-
-
Final Purification (HPLC):
-
Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:[3]40) isocratic or gradient.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 235 nm (characteristic enone absorption).
-
Visualization: Isolation Workflow
Figure 2: Isolation workflow for Latrunculin A from marine sponge tissue.
Analytical Characterization
To validate the identity of the isolated compound, compare spectral data against established standards.
1H-NMR Data (CDCl3, 400 MHz)
Latrunculin A is characterized by the presence of a thiazolidinone ring and a macrocyclic lactone.
| Position | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| NH | 5.40 - 6.50 | br s | Thiazolidinone NH |
| H-2 | 4.80 | d | Thiazolidinone CH |
| H-15 | 5.75 | s | Olefinic H (Macrocycle) |
| H-17 | 5.12 | d | Exocyclic Methylene |
| H-17' | 4.85 | d | Exocyclic Methylene |
| Me-21 | 1.20 | d | Methyl Group |
Mass Spectrometry
-
Molecular Formula: C22H31NO5S
-
Molecular Weight: 421.55 g/mol
-
HR-MS (ESI+): Look for [M+H]+ peak at m/z ~422.20 or [M+Na]+ at ~444.18.
References
-
Taxonomic Reclassification: Ilan, M., et al. (2004). "Variation in the presence of latrunculins in the Red Sea sponge Negombata magnifica."[3][4] Chemoecology. Link
-
Mechanism of Action: Spector, I., et al. (1983). "Latrunculins: Novel Marine Toxins that Disrupt Microfilament Organization in Cultured Cells."[5] Science. Link
-
Isolation Protocol: Kashman, Y., et al. (1980). "Latrunculin, a new 2-thiazolidinone macrolide from the marine sponge Latrunculia magnifica." Tetrahedron Letters. Link
-
Actin Binding: Yarmola, E. G., et al. (2000). "Actin-Latrunculin A Structure and Function." Journal of Biological Chemistry. Link
-
New Species Discovery: Ereskovsky, A. V., et al. (2023). "New Negombata species discovered: latrunculin mystery solved." Frontiers in Marine Science. Link
Sources
- 1. A Hybrid NRPS-PKS Gene Cluster Related to the Bleomycin Family of Antitumor Antibiotics in Alteromonas macleodii Strains | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.haifa.ac.il [cris.haifa.ac.il]
- 5. Inhibition of actin polymerization by latrunculin A. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Thermodynamic stability of Latrunculin A-actin complex
Thermodynamic Stability of the Latrunculin A-Actin Complex
Executive Summary
The Latrunculin A (LatA)-actin complex represents a cornerstone interaction in cytoskeletal biology and drug discovery.[1] LatA, a macrolide toxin derived from the sponge Latrunculia magnifica, functions as a potent actin-sequestering agent.[1][2][3] By binding monomeric G-actin with high affinity (
This guide provides a rigorous thermodynamic analysis of this interaction, distinguishing between nucleotide states (ATP vs. ADP) and detailing the structural mechanisms governing stability. It further outlines self-validating experimental protocols—Isothermal Titration Calorimetry (ITC) and Fluorescence Anisotropy—designed to measure these parameters with high precision.[1]
Molecular Mechanism of Binding
The stability of the LatA-actin complex is not merely a result of hydrophobic burial but a precise stereochemical lock mechanism located near the nucleotide-binding cleft.[1]
-
Binding Site: LatA binds in a 1:1 stoichiometry to a cleft between subdomains II and IV of G-actin, distinct from the ATP binding pocket but allosterically coupled to it.[1]
-
Structural Locking: The unique 2-thiazolidinone moiety of LatA forms critical hydrogen bonds with conserved actin residues, specifically Asp157 , Thr186 , Arg210 , and Tyr69 .[1]
-
Nucleotide Trapping: Unlike other actin-binding proteins that promote nucleotide exchange (e.g., Profilin), LatA inhibits nucleotide exchange.[1] It physically bridges subdomains II and IV, preventing the "propeller twist" motion required for ATP dissociation and subsequent polymerization.
Diagram 1: Thermodynamic Binding Cycle
The following diagram illustrates the competitive landscape where LatA sequesters G-actin, preventing the nucleation and elongation phases of F-actin formation.[1]
Caption: Thermodynamic cycle showing LatA sequestration of G-actin, effectively blocking the pathway to nucleation and F-actin elongation.[1][2]
Thermodynamic Profile
The stability of the LatA-actin complex is heavily dependent on the nucleotide state of the actin monomer. The presence of ATP significantly enhances binding affinity compared to ADP, highlighting an allosteric communication between the nucleotide cleft and the LatA binding pocket.
Quantitative Stability Data (298 K)
The following values represent a consensus derived from equilibrium binding studies (ITC and Fluorescence).
| Actin State | Dissociation Constant ( | Gibbs Free Energy ( | Stability Interpretation |
| ATP-Actin | 0.1 | -9.54 kcal/mol | High Stability: The primary physiological target. |
| ADP-P | 0.4 | -8.72 kcal/mol | Intermediate: Transition state post-hydrolysis.[1] |
| ADP-Actin | 4.7 | -7.26 kcal/mol | Low Stability: ~50-fold lower affinity than ATP-actin.[1] |
Thermodynamic Drivers:
-
Enthalpy (
): The binding is driven by specific hydrogen bond formation (exothermic), particularly at the thiazolidinone ring. -
Entropy (
): A favorable entropic contribution arises from the displacement of ordered water molecules from the hydrophobic cleft upon binding of the LatA macrolide ring.
Experimental Methodologies
Protocol A: Isothermal Titration Calorimetry (ITC)
Best for: Direct measurement of
Expert Insight: The critical failure point in Actin ITC is buffer mismatch and ATP hydrolysis during the experiment. Actin is an ATPase; without excess ATP in the buffer, the protein will drift from ATP-actin to ADP-actin, skewing
-
Buffer Preparation:
-
Sample Setup:
-
Execution (MicroCal PEAQ-ITC or similar):
-
Temperature: 25°C.
-
Stirring: 750 rpm.
-
Injections: 19 injections of 2
L each (first injection 0.4 L).
-
-
Data Analysis:
Protocol B: Fluorescence Anisotropy Competition Assay
Best for: Determining
Expert Insight: Direct labeling of LatA is difficult without altering its binding. Instead, use a competition assay with a fluorescent probe like Alexa488-Actin or NBD-Actin , or compete against a known binder like fluorescent Thymosin
-
Probe Preparation: Use NBD-labeled G-actin (labeled at Cys374).[1] NBD fluorescence increases significantly upon binding to certain ligands or polymerization, but for anisotropy, we monitor the rotational correlation time.[1]
-
Assay Conditions:
-
Titration:
-
Readout:
Diagram 2: Experimental Workflow (ITC)
This workflow emphasizes the critical checkpoints for data integrity.
Caption: ITC workflow for LatA-Actin binding. Buffer matching is the primary determinant of success.
References
-
Fujiwara, I., et al. (2018).[1][6] "Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers."[3][6][7] Current Biology.[1] Link
-
Coué, M., et al. (1987).[1] "Inhibition of actin polymerization by latrunculin A." FEBS Letters. Link
-
Yarmola, E. G., et al. (2000).[1] "Actin-Latrunculin A Structure and Function." Journal of Biological Chemistry. Link
-
Morton, W. M., et al. (2000).[1] "Latrunculin A alters the actin-monomer subunit interface to prevent polymerization."[2][7][8][9] Nature Cell Biology.[1] Link
-
Ahmed, S. A., et al. (2013).[1] "Differential Binding of Latrunculins to G-Actin: A Molecular Dynamics Study." Journal of Chemical Information and Modeling. Link[1]
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. content.abcam.com [content.abcam.com]
Technical Guide: Latrunculin A — Mechanisms, Morphology, and Motility Modulation
Executive Summary
Latrunculin A (LatA) is a macrolide toxin isolated from the Red Sea sponge Latrunculia magnifica.[1][2] Unlike cytochalasins, which cap actin filaments, LatA functions by sequestering monomeric G-actin in a 1:1 complex, preventing its polymerization into filamentous actin (F-actin).[3][4][5][6] This guide details the use of LatA to dissect cytoskeletal dynamics, specifically focusing on its superior potency over Latrunculin B (LatB) and Cytochalasin D (CytoD) in long-term assays, its reversible nature, and its critical role in mechanotransduction signaling (YAP/TAZ).
Part 1: Molecular Mechanism of Action
The Sequestration Model
Latrunculin A does not directly interact with the actin filament. Instead, it binds to monomeric G-actin near the nucleotide-binding cleft.[3][7] This binding sterically hinders the exchange of ATP/ADP and prevents the monomer from associating with the barbed (+) end of an elongating filament.
As F-actin naturally depolymerizes at the pointed (-) end due to ATP hydrolysis and phosphate release, the lack of free G-actin available for re-polymerization shifts the equilibrium toward net depolymerization. This leads to the rapid disassembly of actin stress fibers and the cortical actin meshwork.
Pathway Visualization
The following diagram illustrates the kinetic trap created by LatA compared to normal actin treadmilling.
Figure 1: Latrunculin A sequesters G-actin monomers, preventing them from replenishing the F-actin filament, leading to net filament disassembly.[3]
Part 2: Effects on Morphology and Motility
Morphological Impact
Upon treatment, cells undergo a characteristic sequence of structural collapse:
-
Loss of Stress Fibers: Within 5–10 minutes (at ~0.5 µM), dorsal stress fibers dissolve, followed by ventral stress fibers.[3]
-
Retraction: Lamellipodia and filopodia retract as the pushing force of polymerization vanishes.
-
Rounding (Arborization): Adherent cells (e.g., fibroblasts, HeLa) lose focal adhesion tension and round up.[3] In highly branched cells like neurons or podocytes, this can manifest as "beading" of neurites or retraction of processes.[3]
Motility and Mechanotransduction
Cell migration relies on the "brownian ratchet" mechanism driven by actin polymerization. LatA arrests this process immediately. Furthermore, the cytoskeleton acts as a mechanosensor. When LatA dissolves the actin scaffold, it disrupts the nuclear translocation of mechanosensitive transcription factors like YAP (Yes-associated protein) and TAZ .[3]
YAP/TAZ Regulation: Intact F-actin tension is required to open nuclear pores or release YAP from cytoplasmic retention factors (e.g., angiomotin). LatA treatment typically forces YAP/TAZ into the cytoplasm, downregulating growth-promoting genes.
Comparative Analysis: Actin Modulators
The following table contrasts LatA with other common cytoskeletal drugs.
| Feature | Latrunculin A (LatA) | Latrunculin B (LatB) | Cytochalasin D (CytoD) | Jasplakinolide |
| Primary Target | G-Actin Monomer | G-Actin Monomer | F-Actin (+ End) | F-Actin Lattice |
| Mechanism | Sequestration (1:[3][8]1) | Sequestration (1:[3][9]1) | Capping / Barbed End Block | Stabilization / Polymerization |
| Potency (In Vitro) | High ( | Lower ( | Moderate | High |
| Serum Stability | High (Stable for hours) | Low (Inactivated by serum) | High | High |
| Reversibility | Yes (Rapid washout) | Yes | Yes | Poor (Difficult to wash out) |
| Primary Use | Total actin depolymerization | Transient/mild disruption | Partial disruption / Capping | Enhancing polymerization |
Part 3: Experimental Protocols
Protocol 1: Preparation and Storage
Safety Note: Latrunculin A is a potent toxin. Wear gloves, mask, and eye protection. Handle in a biosafety cabinet.
-
Stock Solution: Dissolve lyophilized LatA in high-quality DMSO to a concentration of 1 mM (approx. 0.42 mg/mL).
-
Aliquot: Dispense into small volumes (e.g., 10–20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C . Stable for 6–12 months. Protect from light.
Protocol 2: Acute Inhibition of Cell Motility (Live Imaging)
This protocol is designed for HeLa or fibroblast cells to observe the arrest of migration and morphological collapse.
Materials:
-
Live-cell imaging chamber (37°C, 5% CO2).[3]
-
Complete culture media (e.g., DMEM + 10% FBS).[3]
-
LatA Stock (1 mM).[3]
Workflow:
-
Seeding: Seed cells on fibronectin-coated glass-bottom dishes 24 hours prior to imaging.
-
Baseline Imaging: Image cells for 10 minutes (1 frame/min) to establish baseline motility velocity.
-
Treatment:
-
Observation: Continue imaging for 30–60 minutes.
-
Expected Result: Membrane ruffling stops within 2–5 mins. Cell rounding occurs by 15–20 mins.
-
-
Washout (Optional):
-
Aspirate media carefully.[3]
-
Wash 3x with warm, fresh complete media.
-
Observe recovery (filopodia re-initiation) within 30–60 minutes.
-
Protocol Visualization
Figure 2: Experimental workflow for assessing LatA effects on cell motility and reversibility.[3]
Part 4: Troubleshooting & Scientific Integrity
Serum Inactivation
While LatA is more stable than LatB, high serum concentrations can still buffer the drug slightly.[3]
-
Recommendation: If high concentrations (>10%) of FBS are required, titrate LatA. For precise kinetic studies, consider using serum-free media for the short duration of the experiment (if cells tolerate it) to maximize drug bioavailability.
Concentration Specificity
-
Low Dose (10–100 nM): May only inhibit rapid treadmilling (lamellipodia) without causing total cell collapse.[3] Useful for studying subtle migration defects.
-
High Dose (>1 µM): Causes rapid, total cytoskeletal collapse.[3] Can induce apoptosis if maintained for >4–6 hours (anoikis due to loss of attachment).
Validating the Effect
Do not rely solely on morphology.
-
Phalloidin Staining: Fix cells and stain with fluorescent Phalloidin. LatA treated cells should show a massive reduction in F-actin signal and accumulation of phalloidin-negative aggregates.
-
Western Blot (G/F Ratio): Ultracentrifuge lysates to separate F-actin (pellet) from G-actin (supernatant). LatA treatment shifts actin to the supernatant.
References
-
Coué, M., Brenner, S. L., Spector, I., & Korn, E. D. (1987). Inhibition of actin polymerization by latrunculin A. FEBS Letters, 213(2), 316-318.[3]
-
Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989). Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton, 13(3), 127-144.[3]
-
Wakatsuki, T., Schwab, B., Thompson, N. C., & Elson, E. L. (2001). Effects of cytochalasin D and latrunculin B on mechanical properties of cells.[3] Journal of Cell Science, 114(5), 1025-1036.[3][10]
-
Dupont, S., Morsut, L., Aragona, M., et al. (2011). Role of YAP/TAZ in mechanotransduction. Nature, 474, 179–183.
-
Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000). Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[3] Nature Cell Biology, 2, 376–378.
Sources
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]
- 8. biorxiv.org [biorxiv.org]
- 9. An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
Methodological & Application
Preparation of Latrunculin A Stock Solution in DMSO: An Application Note and Protocol
Introduction: The Critical Role of Latrunculin A in Cytoskeletal Research
Latrunculin A, a potent marine toxin isolated from the Red Sea sponge Latrunculia magnifica, has become an indispensable tool for researchers investigating the dynamics of the actin cytoskeleton.[1][2] Its high specificity and cell-permeability make it a superior choice for the acute and reversible disruption of actin polymerization in living cells.[3] Understanding the precise mechanism of Latrunculin A is key to its effective application. It functions by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its polymerization into filamentous actin (F-actin).[4][5] This sequestration of G-actin monomers shifts the equilibrium towards F-actin depolymerization, leading to a rapid and profound disruption of the cellular actin network. This targeted action allows for the elucidation of a myriad of cellular processes that are dependent on actin dynamics, including cell motility, division, intracellular transport, and signal transduction.[1]
This application note provides a comprehensive and technically detailed guide for the preparation, handling, and storage of Latrunculin A stock solutions in dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for ensuring the stability, and therefore the experimental reproducibility, of this powerful biological inhibitor.
Physicochemical and Biological Data
A summary of the essential quantitative data for Latrunculin A is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₂H₃₁NO₅S | [5][6][7] |
| Molecular Weight | 421.6 g/mol | [6][8] |
| Appearance | White to off-white solid or film | [9] |
| Solubility in DMSO | ≥ 25 mg/mL | [6][9] |
| Mechanism of Action | Binds to G-actin monomers, preventing polymerization | [4][5] |
| Typical Working Concentration | 0.2 µM - 10 µM in cell culture | [3] |
Mechanism of Action: A Visual Representation
The inhibitory effect of Latrunculin A on actin polymerization is a direct consequence of its interaction with G-actin monomers. The following diagram illustrates this molecular sequestration, which ultimately leads to the depolymerization of F-actin filaments.
Caption: Mechanism of Latrunculin A action on actin polymerization.
Experimental Protocol: Preparation of a Latrunculin A Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Latrunculin A from a lyophilized powder. It is imperative to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Materials
-
Latrunculin A (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Sterile, disposable syringes and needles or positive displacement pipettes
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
Latrunculin A is a potent toxin and should be handled with care.[1] Perform all steps in a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Step-by-Step Procedure
-
Pre-dissolution Preparations:
-
Allow the vial of lyophilized Latrunculin A to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure that the DMSO is anhydrous, as water can degrade Latrunculin A over time.
-
-
Weighing the Latrunculin A:
-
In a chemical fume hood, carefully weigh the desired amount of Latrunculin A powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of Latrunculin A (Molecular Weight = 421.6 g/mol ).
-
Transfer the weighed powder to a sterile amber glass vial.
-
-
Dissolution in DMSO:
-
Using a sterile syringe or a positive displacement pipette, add the calculated volume of anhydrous DMSO to the vial containing the Latrunculin A powder. To continue the example, add 1 mL of DMSO for a 10 mM solution.
-
Tightly cap the vial.
-
-
Ensuring Complete Solubilization:
-
Vortex the vial for 1-2 minutes until the solution is clear and all of the Latrunculin A has dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes or glass vials.
-
For short-to-mid-term storage (up to 6 months), store the aliquots at -20°C. For long-term storage (up to 1 year or more), it is best practice to store the aliquots at -80°C.[6]
-
Properly label all aliquots with the compound name, concentration, and date of preparation.
-
Workflow for Stock Solution Preparation
The following diagram outlines the critical steps for the successful preparation of a Latrunculin A stock solution.
Caption: Workflow for Latrunculin A stock solution preparation.
Causality and Best Practices: Insights from the Field
-
Choice of Solvent: DMSO is the solvent of choice due to its high solubilizing capacity for Latrunculin A and its miscibility with aqueous cell culture media.[9] It is crucial to use anhydrous DMSO as Latrunculin A is susceptible to hydrolysis.
-
Aliquoting Strategy: The practice of creating single-use aliquots is a cornerstone of ensuring experimental reproducibility. Repeated freeze-thaw cycles can introduce moisture and lead to the degradation of the compound, resulting in a decrease in its effective concentration over time.
-
Storage Temperature: While storage at -20°C is adequate for several months, storage at -80°C is recommended for long-term preservation of the stock solution's integrity.[6] This is particularly important for labs that may not use the compound frequently.
-
Preparation of Working Solutions: When preparing working solutions for cell-based assays, it is important to dilute the DMSO stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
References
-
Wikipedia. (n.d.). Latrunculin. Retrieved February 22, 2026, from [Link]
-
Interchim. (n.d.). Latrunculin A. Retrieved February 22, 2026, from [Link]
-
Miranda-Rottmann, S. (2017, December 1). What temperature Latrunculin A should be stored after dissolving in DMSO? ResearchGate. Retrieved February 22, 2026, from [Link]
-
Hypermol. (n.d.). Latrunculin A, Protein & Cytoskeleton Research Tools. Retrieved February 22, 2026, from [Link]
-
Sanger, J. W., et al. (2005). Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis. PMC. Retrieved February 22, 2026, from [Link]
-
Cheney, K. L., et al. (2016). Choose Your Weaponry: Selective Storage of a Single Toxic Compound, Latrunculin A, by Closely Related Nudibranch Molluscs. PLOS ONE. Retrieved February 22, 2026, from [Link]
-
El-Sayed, K. A., et al. (2014). Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies. PMC. Retrieved February 22, 2026, from [Link]
-
Auger, J. M., et al. (2008). Dynamic Tyrosine Kinase-Regulated Signaling and Actin Polymerisation Mediate Aggregate Stability Under Shear. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 22, 2026, from [Link]
-
Foissner, I., & Wasteneys, G. O. (2007). Wide-Ranging Effects of Eight Cytochalasins and Latrunculin A and B on Intracellular Motility and Actin Filament Reorganization. Plant and Cell Physiology. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Actin polymerization inhibitor (Latrunculin) increases megakaryocyte... [Download Scientific Diagram]. Retrieved February 22, 2026, from [Link]
-
GLPBio. (2023, September 19). Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research [Video]. YouTube. Retrieved February 22, 2026, from [Link]
-
Taylor & Francis. (n.d.). Latrunculin – Knowledge and References. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Latrunculin A disrupts actin but not synaptic vesicle mobility. A,... [Download Scientific Diagram]. Retrieved February 22, 2026, from [Link]
Sources
- 1. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. interchim.fr [interchim.fr]
- 5. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]
- 6. Latrunculin A, Protein & Cytoskeleton Research Tools - Hypermol [hypermol.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Precision Control of Actin Dynamics: Optimizing Latrunculin A Concentration in Cell Culture
Abstract
Latrunculin A (Lat A) is the gold-standard reagent for sequestering monomeric G-actin, thereby preventing F-actin polymerization.[1][2][3] Unlike Cytochalasin D, which caps filament ends, Lat A creates a net depolymerization effect by shifting the equilibrium toward the monomeric state.[1] However, its potency varies by orders of magnitude depending on cell type, serum concentration, and experimental duration.[1] This guide provides a scientifically grounded framework for determining the optimal Lat A concentration, moving beyond "standard" doses to a precision-titrated approach that maximizes specific cytoskeletal disruption while minimizing off-target cytotoxicity.[1]
Mechanism of Action & Scientific Rationale
To optimize Latrunculin A, one must understand its molecular target.[1] Lat A binds monomeric G-actin with 1:1 stoichiometry near the nucleotide-binding cleft (
-
Sequestration vs. Capping: Unlike Cytochalasins, Lat A does not bind the filament itself.[1] Instead, it acts as a "monomer sink."[1] As F-actin naturally turns over (treadmilling), the free G-actin released is immediately bound by Lat A and prevented from re-polymerizing.[1][5]
-
The Kinetics of Collapse: This mechanism means the rate of cytoskeletal collapse is dependent on the intrinsic turnover rate of the actin structures in your specific cell line. Dynamic structures (lamellipodia) collapse in seconds; stable structures (stress fibers) take minutes to hours.[1]
Diagram 1: Latrunculin A Mechanism of Action
Figure 1: Latrunculin A functions as a monomer sink.[1][3][4] By sequestering G-actin released during natural turnover, it prevents re-polymerization, leading to net filament disassembly.[1]
Reference Concentrations by Cell Type
While titration is mandatory (see Protocol 2), these literature-validated values serve as starting points. Note the distinction between perturbation (subtle dynamics) and disruption (total collapse).[1]
| Cell Type | Application | Concentration | Duration | Outcome | Source |
| HeLa | Actin Depolymerization | 100 - 500 nM | 30 min | Loss of stress fibers; rounding. | [2] |
| Fibroblasts (NIL8) | Morphology Change | 500 nM (0.2 µg/mL) | 1-3 hrs | Complete cell rounding. | [3] |
| Neutrophils | Chemotaxis Inhibition | 10 - 100 nM | 10 min | Inhibition of migration without total collapse.[1] | [4] |
| Yeast (S. cerevisiae) | Cytoskeleton Disassembly | 100 - 200 µM | 15 min | Rapid actin patch disassembly.[1] (Note: Yeast require higher doses due to cell wall/permeability).[1] | [5] |
| Skeletal Muscle | Myofibril Stability | > 1 µM | > 1 hr | Mature myofibrils are resistant; pre-myofibrils disassemble. | [6] |
> Critical Note: Latrunculin A is approximately 10x more potent than Latrunculin B and significantly more stable in serum-containing media [3].[1] Do not interchange concentrations between Lat A and Lat B.
Protocol 1: Preparation and Storage[6]
Latrunculin A is an expensive, hydrophobic macrolide.[1] Improper handling leads to precipitation or degradation, invalidating experimental results.[1]
Reagents:
Step-by-Step:
-
Stock Reconstitution (Critical):
-
Dissolve lyophilized Lat A in high-quality DMSO to a concentration of 2.5 mM (approx. 1 mg/mL).
-
Why: This high concentration minimizes the volume of DMSO added to cells. Final DMSO concentration in culture should never exceed 0.1%.
-
-
Aliquot Strategy:
-
Do not freeze/thaw the main stock. Aliquot into single-use volumes (e.g., 5-10 µL) in light-protective amber tubes.
-
-
Storage:
-
Store at -20°C . Stable for >1 year.
-
Protect from light (Lat A is photosensitive).[1]
-
-
Working Solution (Day of Experiment):
-
Dilute the DMSO stock into serum-free media or PBS immediately before use.[1]
-
Warning: Aqueous solutions of Lat A are unstable. Use within 4 hours. Do not store pre-diluted media.
-
Protocol 2: The "Self-Validating" Optimization Assay
Do not blindly use 1 µM. You must determine the Minimum Effective Concentration (MEC) for your specific readout to avoid off-target toxicity.[1] This protocol includes a "Washout Arm" to validate cell viability.
Experimental Workflow Diagram
Figure 2: Dual-arm workflow. Arm A determines the IC50. Arm B confirms that the chosen dose is reversible and non-lethal.
Step-by-Step Methodology:
-
Seeding: Seed cells in a 96-well black-walled plate (for imaging). Aim for 60-70% confluency.
-
Dose-Response Preparation:
-
Prepare a log-scale dilution series of Lat A in complete media: 0 nM (DMSO control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM.
-
-
Treatment (Arm A & B):
-
Aspirate media and add Lat A dilutions.
-
Incubate for 30 minutes (standard time for actin depolymerization).[1]
-
-
Arm A (Immediate Effect):
-
Arm B (Reversibility/Viability):
-
Analysis:
-
Arm A: Measure total phalloidin intensity per cell. Plot Dose vs. Intensity to find the IC50 (typically where F-actin drops by 50%).[1]
-
Arm B: Confirm that cells in the "Optimal Dose" wells have recovered normal morphology and stress fibers. If they haven't, the dose was toxic, not just inhibitory.[1]
-
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Incomplete Depolymerization | Serum Binding | Serum proteins can buffer Lat A. Increase concentration slightly or switch to low-serum media (0.5% FBS) during treatment [3].[1] |
| Cell Detachment | Anoikis | High Lat A doses cause rounding and detachment.[6] Coat plates with Fibronectin or Collagen to improve adhesion during treatment. |
| Irreversible Toxicity | Over-dosing | If Arm B (Washout) fails to recover, you have exceeded the specific therapeutic window.[1] Reduce concentration or exposure time.[1] |
| Variability | Unstable Stock | Lat A degrades in water. Ensure stock is DMSO-based and aqueous dilutions are made immediately before addition.[1][2] |
References
-
Coué, M., et al. (1987).[1][2][5] "Inhibition of actin polymerization by latrunculin A." FEBS Letters, 213(2), 316-318.[1][2] Link[1]
-
Fujita, H., et al. (2003).[1][7] "Establishment of latrunculin-A resistance in HeLa cells by expression of R183A D184A mutant beta-actin." Oncogene, 22, 1206–1217.[1] Link
-
Spector, I., et al. (1989).[1][5] "Latrunculins: novel marine toxins that disrupt microfilament organization in cultured cells."[8][9] Cell Motility and the Cytoskeleton, 13(3), 127-144.[1] Link[1]
-
Zigmond, S. H., et al. (2002).[1] "An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization."[10] Cell Motility and the Cytoskeleton, 52(2), 122-130.[1][10] Link
-
Ayscough, K. R., et al. (1997).[1][5] "High rates of actin filament turnover in budding yeast and roles for actin in establishment and maintenance of cell polarity revealed using the actin inhibitor latrunculin-A." Journal of Cell Biology, 137(2), 399-418. Link[1]
-
Sanger, J. M., et al. (2005).[1][5] "Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells." Cell Motility and the Cytoskeleton, 62(3), 154-167.[1] Link
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of latrunculin-A resistance in HeLa cells by expression of R183A D184A mutant beta-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 9. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision Latrunculin A Washout for Reversible Actin Cytoskeleton Disruption
[1]
Abstract & Introduction
Latrunculin A (LatA) is a macrolide toxin derived from the sponge Latrunculia magnifica.[1][2][3][4] Unlike Cytochalasin D, which caps the barbed end of actin filaments, LatA functions by sequestering monomeric G-actin in a 1:1 complex.[1] This prevents G-actin from re-incorporating into filaments, leading to the rapid depolymerization of the actin cytoskeleton driven by the natural turnover of the filaments.[1][5]
While LatA is a potent inhibitor, its utility in cell cycle, migration, and mechanobiology studies relies heavily on its reversibility .[1] Many researchers struggle with "washout" failure—where cells fail to recover cytoskeletal integrity—often due to lipophilic retention of the drug or excessive dosing.[1] This guide provides a validated, high-precision protocol to ensure complete washout and cytoskeletal recovery.[1]
Mechanism of Action
To design a reversible experiment, one must understand the molecular bottleneck.[1] LatA binds to the nucleotide-binding cleft of G-actin.[1]
-
Kinetics: Fast onset (minutes), but recovery depends on the dissociation of LatA from the G-actin pool and its removal from the cellular environment.[1]
-
Solubility: LatA is hydrophobic.[1] It can partition into cellular membranes, creating a "reservoir" that leaches drug back into the cytoplasm even after media exchange.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Latrunculin A sequesters G-actin monomers, shifting the equilibrium toward depolymerization.[1][3][5][8] Recovery requires breaking the LatA-Actin complex via concentration gradient washout.[1]
Pre-Experimental Considerations
Reagent Preparation
-
Stock Solution: Dissolve LatA in high-quality DMSO to create a 1 mM or 2.5 mM stock.[1]
-
Storage: Aliquot into small volumes (e.g., 5-10 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light.
-
Working Solution: Dilute immediately before use.[1] Do not store aqueous diluted LatA.[1][6]
Critical Parameter: The "Reversible Window"
Reversibility is dose- and time-dependent.[1] You must determine the Minimum Effective Concentration (MEC) for your specific cell line.[1]
| Parameter | Recommended Range | Notes |
| Concentration | 0.1 µM – 1.0 µM | >1 µM often leads to irreversible toxicity or apoptosis in sensitive lines.[1] |
| Duration | 10 min – 60 min | Treatment >2 hours increases the risk of cell detachment (anoikis).[1] |
| Confluency | 60% – 80% | Cells need space to retract/round up, but cell-cell contacts help survival.[1] |
Detailed Protocol: Treatment & Washout[1][9]
Phase 1: Treatment[1]
-
Preparation: Warm culture media to 37°C.
-
Dosing: Prepare media with LatA at the desired concentration (e.g., 0.5 µM).
-
Control: Prepare a Vehicle Control (DMSO volume equivalent to the drug dose).[1]
-
-
Incubation: Aspirate old media and add LatA-media. Incubate at 37°C / 5% CO₂.
-
Observation: Check cells every 10 minutes.[1] Look for cell rounding and retraction of filopodia. Stop treatment once ~90% of cells show morphological change.
-
Phase 2: The Washout (The Critical Step)
Why this fails: Simple media replacement is insufficient because LatA is lipophilic and sticks to plasticware and cell membranes. You must use a "Sink" method using serum albumin.[1]
Reagents Needed:
-
Wash Buffer: PBS (warm).[1]
-
Recovery Media: Complete culture media containing at least 10% FBS (Fetal Bovine Serum).[1] Albumin in FBS acts as a sink to bind hydrophobic LatA.[1]
Step-by-Step Washout:
-
Aspirate: Carefully remove the LatA-containing media.[1]
-
Rinse 1 (Rapid): Add a large volume (e.g., 2 mL for a 35mm dish) of warm PBS. Swirl gently. Aspirate immediately.
-
Wash 2 (Soak): Add warm Recovery Media .[1] Incubate for 5 minutes at 37°C.
-
Aspirate: Remove the media.
-
Wash 3 (Soak): Add fresh Recovery Media . Incubate for 5 minutes at 37°C.
-
Final Recovery: Aspirate and add the final volume of fresh Recovery Media. Return to incubator.
Phase 3: Recovery Assessment[1]
-
Timeline: Actin filaments usually begin reforming within 10–30 minutes.[1] Full morphological recovery typically takes 1–4 hours depending on the cell type.[1]
-
Endpoint: Fix cells for staining or begin live-cell imaging.
Experimental Workflow Diagram
Figure 2: The multi-step washout protocol utilizes serum-containing media soaks to draw lipophilic LatA out of cellular compartments.[1]
Validation Methods
To confirm the protocol worked, you must validate both the disruption (at the end of Phase 1) and the recovery (at the end of Phase 3).[1]
A. Phalloidin Staining (Fixed Cell)
Fluorescent Phalloidin binds only to F-actin (filaments), not G-actin monomers.[1]
-
Control: Strong, defined stress fibers.[1]
-
LatA Treated: Diffuse background fluorescence; loss of fibers; punctate actin aggregates.
-
Washout: Reappearance of stress fibers and cortical actin rings.
B. Western Blot (G/F Actin Fractionation)
If quantitative data is required, perform a sedimentation assay.[1]
Troubleshooting
| Issue | Probable Cause | Solution |
| Cells detach during wash | Wash force is too high. | Cells are rounded and loosely attached. Add media gently down the side of the well, never directly onto cells.[1] |
| No recovery after 4 hours | Dose was too high. | Titrate LatA down.[1][6] Try 0.1 µM or 0.2 µM. |
| No recovery after 4 hours | Washout insufficient. | Ensure Wash 2 and Wash 3 include a 5-minute soak time.[1] Do not skip the serum. |
| Incomplete depolymerization | Drug degradation.[1] | LatA degrades in aqueous solution.[1] Use fresh dilutions from DMSO stock every time.[1] |
References
-
Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989).[1] Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton, 13(3), 127-144.[1]
-
Coué, M., Brenner, S. L., Spector, I., & Korn, E. D. (1987).[1] Inhibition of actin polymerization by latrunculin A. FEBS Letters, 213(2), 316-318.[1] [1]
-
Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000).[1] Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[1][5][6][7][8][9] Nature Cell Biology, 2(6), 376-378.[1]
-
Thermo Fisher Scientific. (n.d.).[1] Latrunculin A Product Information & Safety Data Sheet.
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. interchim.fr [interchim.fr]
- 7. Latrunculin A and Its C-17-O-Carbamates Inhibit Prostate Tumor Cell Invasion and HIF-1 Activation in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Latrunculin A in Yeast Actin Cytoskeleton Assays
Introduction
The actin cytoskeleton in the budding yeast, Saccharomyces cerevisiae, is a highly dynamic and essential network responsible for fundamental cellular processes including cell polarity, morphogenesis, endocytosis, and cytokinesis.[1][2] Comprised of two main structures, cortical actin patches and polarized actin cables, this network undergoes constant remodeling.[1][3] Due to its genetic tractability and the high conservation of cytoskeletal components, yeast serves as a powerful model organism for dissecting the intricacies of actin dynamics.[1][3]
Latrunculin A, a marine toxin isolated from the sponge Latrunculia magnifica, is an invaluable tool for researchers studying the actin cytoskeleton.[4][5] This cell-permeable macrolide rapidly and specifically disrupts actin polymerization, allowing for the acute study of cellular processes that depend on a functional actin network.[6][7][8] These application notes provide a comprehensive guide for the effective use of Latrunculin A in yeast, detailing its mechanism of action, key experimental protocols, and data interpretation strategies.
Mechanism of Action: Sequestration of Actin Monomers
Latrunculin A exerts its effect by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[6][7] This binding occurs near the nucleotide-binding cleft, creating a complex that is incapable of polymerizing into filamentous actin (F-actin).[4][6] The continuous and rapid turnover of actin filaments in yeast means that when polymerization is inhibited, the existing filaments rapidly depolymerize.[4][9][10] This leads to a swift and complete disassembly of both actin cables and cortical patches, typically within 2-5 minutes of treatment.[9][10]
It is crucial to understand that Latrunculin A does not directly sever or depolymerize F-actin; rather, it shifts the equilibrium away from polymerization by sequestering the available G-actin pool.[4][11] The effect of Latrunculin A is also reversible; upon removal of the drug, the actin cytoskeleton can repolarize and reform.[4]
Caption: Mechanism of Latrunculin A action on the actin cytoskeleton.
Key Applications in Yeast Research
The acute and potent activity of Latrunculin A makes it a cornerstone for a variety of assays in yeast:
-
Studying Cell Polarity and Morphogenesis: By depolymerizing F-actin, Latrunculin A treatment leads to a loss of polarized growth, causing budding yeast to grow isotropically and form large, spherical cells.[2][12] This allows researchers to investigate the direct role of the actin cytoskeleton in establishing and maintaining cell polarity.
-
Investigating Endocytosis: Endocytosis in yeast is critically dependent on a functional actin cytoskeleton.[10][13] Treatment with Latrunculin A completely blocks endocytosis, which can be monitored by the uptake of fluid-phase markers like Lucifer yellow.[10][14]
-
Dissecting the Cell Cycle: The actin cytoskeleton is essential for proper bud site selection, bud emergence, and cytokinesis. Latrunculin A can be used to probe the dependence of specific cell cycle events on actin integrity.[15][16][17]
-
Genetic and Chemical-Genetic Screens: Identifying mutations that confer hypersensitivity or resistance to Latrunculin A can uncover novel genes and pathways involved in regulating actin dynamics and cytoskeleton stability.[9][18]
Experimental Protocols
Preparation of Latrunculin A Stock Solution
Rationale: Latrunculin A is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent as it is cell-permeable and commonly used in cell culture.[4][6] Aqueous solutions are not stable and should be avoided for storage.[7]
Materials:
-
Latrunculin A (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized Latrunculin A to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to create a stock solution, typically in the range of 10-20 mM. For example, to make a 10 mM stock solution of Latrunculin A (M.W. 421.55), add 237.2 µL of DMSO to 1 mg of powder.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, where they should be stable for at least one year.[7]
Treatment of Yeast Cells with Latrunculin A
Rationale: The optimal concentration of Latrunculin A can vary depending on the yeast strain and the specific research question. It is advisable to perform a dose-response curve to determine the minimal concentration that elicits the desired phenotype. Treatment times are typically short due to the rapid action of the drug.
Materials:
-
Yeast culture grown to early or mid-log phase (OD600 = 0.2-0.5)
-
Latrunculin A stock solution (10-20 mM in DMSO)
-
DMSO (for vehicle control)
-
Appropriate growth medium (e.g., YPD)
Procedure:
-
Grow yeast cells in liquid medium at the appropriate temperature with shaking to an OD600 of 0.2-0.5.
-
For the experimental sample, add the Latrunculin A stock solution directly to the culture to achieve the desired final concentration. A common starting range is 100-400 µM.[13]
-
For the vehicle control, add an equivalent volume of DMSO to a separate culture. This is critical to control for any effects of the solvent on the cells.[4]
-
Incubate the cultures with continued shaking for the desired time. For complete actin depolymerization, 2-15 minutes is typically sufficient.[9][10]
-
Proceed immediately to the downstream assay (e.g., fixation for microscopy, cell viability assay).
| Parameter | Recommended Range | Notes |
| Yeast Growth Phase | Early to Mid-Log (OD600 0.2-0.5) | Cells are most metabolically active and uniform in this phase. |
| Latrunculin A Conc. | 100 - 400 µM | Perform a dose-response to find the optimal concentration. |
| Treatment Time | 2 - 15 minutes | For rapid and complete actin depolymerization. |
| Control | DMSO (Vehicle) | Use the same volume of DMSO as Latrunculin A stock. |
Visualizing the Actin Cytoskeleton with Rhodamine-Phalloidin Staining
Rationale: Phalloidin is a fungal toxin that binds with high affinity to F-actin, stabilizing it. When conjugated to a fluorophore like rhodamine, it allows for the direct visualization of F-actin structures (cables and patches) via fluorescence microscopy.[19][20] This protocol requires cell fixation to preserve the cellular structures and permeabilization to allow the phalloidin conjugate to enter the cell.
Caption: Workflow for Rhodamine-Phalloidin Staining of Yeast.
Materials:
-
Latrunculin A-treated and control yeast cells
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (37% stock)
-
Triton X-100 (10% stock)
-
Rhodamine-phalloidin (or other fluorescent phalloidin conjugate, stored as a stock solution in methanol at -20°C)[3]
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation: To 1 mL of your yeast culture, add formaldehyde to a final concentration of 3.7-4%. Incubate at room temperature for 10-30 minutes with gentle agitation.[19]
-
Washing: Pellet the cells by centrifugation (e.g., 3,000 x g for 3 minutes). Discard the supernatant and wash the cells three times with 1 mL of PBS.[19]
-
Permeabilization: Resuspend the cell pellet in PBS containing 0.1% Triton X-100. Incubate for 3-5 minutes at room temperature.[21] This step is crucial for allowing the phalloidin to cross the cell membrane.
-
Staining: Pellet the cells and resuspend them in 100 µL of PBS containing the rhodamine-phalloidin conjugate. The final concentration of the conjugate may need optimization, but a 1:100 to 1:1000 dilution of a commercial stock is a good starting point. Incubate in the dark at room temperature for 20-30 minutes.[19]
-
Final Washes: Wash the cells three times with PBS to remove unbound phalloidin.[19]
-
Mounting and Imaging: Resuspend the final cell pellet in a small volume (10-20 µL) of PBS or mounting medium. Pipette a small drop onto a microscope slide, cover with a coverslip, and seal.
-
Microscopy: Observe the cells using a fluorescence microscope equipped with the appropriate filter set for rhodamine (or the chosen fluorophore).
Assessing Cell Viability
Rationale: While Latrunculin A's effects on the cytoskeleton can be reversible, prolonged exposure or high concentrations can lead to cell death.[4][12] It is important to assess cell viability to ensure that the observed phenotypes are due to the disruption of actin dynamics and not a general loss of cell health. A simple spot assay is effective for this purpose.
Materials:
-
Latrunculin A-treated and control yeast cells
-
YPD agar plates
-
Sterile water or PBS
Procedure:
-
Following treatment with Latrunculin A or DMSO, take a sample from each culture.
-
Create a series of 10-fold serial dilutions in sterile water or PBS.
-
Spot 3-5 µL of each dilution onto a YPD agar plate.
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the plate at 30°C for 2-3 days until colonies are visible.
-
Compare the growth of the Latrunculin A-treated cells to the DMSO control. A significant reduction in colony formation at corresponding dilutions indicates a loss of viability.
Data Interpretation and Troubleshooting
Expected Results:
-
Control (DMSO-treated) Cells: Under the microscope, you should observe a polarized actin cytoskeleton. In budding cells, cortical actin patches will be concentrated in the bud, and actin cables will be oriented along the mother-bud axis.[3]
-
Latrunculin A-treated Cells: You should observe a near-complete absence of distinct actin patches and cables.[9][12] The phalloidin staining will appear diffuse throughout the cytoplasm, indicating depolymerized actin.[4] Cells may also appear larger and more spherical than control cells.[12]
Troubleshooting:
| Problem | Possible Cause | Solution |
| No effect of Latrunculin A | Inactive Latrunculin A | Ensure stock solution was stored correctly at -20°C and avoid multiple freeze-thaw cycles. |
| Insufficient concentration | Perform a dose-response curve to find the effective concentration for your strain. | |
| High cell death in control | DMSO toxicity | Ensure the final concentration of DMSO is low (typically <1%). |
| Weak or no phalloidin signal | Incomplete permeabilization | Increase Triton X-100 incubation time or concentration slightly. |
| Degraded phalloidin conjugate | Store phalloidin stock in methanol at -20°C and protect from light. | |
| High background fluorescence | Insufficient washing | Increase the number and duration of PBS washes after staining. |
| Cells are autofluorescent | Image a sample of unstained, fixed cells to determine the level of autofluorescence. |
References
-
Wikipedia. Latrunculin. [Link]
-
Ayscough, K. R., Stryker, J., Pokala, N., Sanders, M., Crews, P., & Drubin, D. G. (1997). High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A. The Journal of Cell Biology, 137(2), 399–416. [Link]
-
Sing, C. N., & Rachfall, N. (2016). Imaging the actin cytoskeleton in fixed budding yeast cells. Methods in molecular biology (Clifton, N.J.), 1369, 81–95. [Link]
-
Star Republic. Phalloidin staining of filamentous actin. [Link]
-
Yang, Y., & Pon, L. A. (2002). Actin cable dynamics in budding yeast. Proceedings of the National Academy of Sciences of the United States of America, 99(2), 751–756. [Link]
-
Shaw, S. L., & Pon, L. A. (2016). Imaging the actin cytoskeleton in live budding yeast cells. Methods in molecular biology (Clifton, N.J.), 1369, 65–80. [Link]
-
Taylor & Francis Online. Latrunculin – Knowledge and References. [Link]
-
Gachet, Y., Tournier, S., Millar, J. B., & Hyams, J. S. (2008). Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability. Molecular Biology of the Cell, 19(11), 4847–4856. [Link]
-
Interchim. Latrunculin A. [Link]
-
Gachet, Y., Tournier, S., Millar, J. B., & Hyams, J. S. (2008). Latrunculin A delays anaphase onset in fission yeast by disrupting an Ase1-independent pathway controlling mitotic spindle stability. PubMed, 18716053. [Link]
-
GlpBio. Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research. YouTube. [Link]
-
Kaksonen, M., Sun, Y., & Drubin, D. G. (2003). Harnessing actin dynamics for clathrin-mediated endocytosis. Nature reviews. Molecular cell biology, 4(10), 784–796. [Link]
-
Bailleul, P. A., Newnam, G. P., Steenbergen, J. N., & Chernoff, Y. O. (1999). An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast. Gene Expression, 8(3), 139–150. [Link]
-
Ayscough, K. R., Stryker, J., Pokala, N., Sanders, M., Crews, P., & Drubin, D. G. (1997). High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A. Journal of Cell Biology, 137(2), 399-416. [Link]
-
Basu, R., Munteanu, E. L., & Chang, F. (2014). Under Pressure: the Differential Requirements for Actin during Yeast and Mammalian Endocytosis. Molecular biology of the cell, 25(6), 747–750. [Link]
-
Pruyne, D., & Bretscher, A. (2000). Polarization of cell growth in yeast II. The role of the cortical actin cytoskeleton. Journal of cell science, 113 ( Pt 4), 571–585. [Link]
-
Springer Nature Experiments. Imaging the Actin Cytoskeleton in Fixed Budding Yeast Cells. [Link]
-
Saberianfar, R., & Karagiannis, J. (2016). A Genetic Screen for Fission Yeast Gene Deletion Mutants Exhibiting Hypersensitivity to Latrunculin A. G3: Genes, Genomes, Genetics, 6(3), 723–730. [Link]
-
Shannon, K. (2022). Staining of the Actin Cytoskeleton during Cell Division in Budding Yea. Digital Commons @ DU. [Link]
-
ResearchGate. The effect of LAT-A on actin structures in yeast cells. Rd-phalloidin... [Link]
-
Moseley, J. B. (2013). The yeast actin cytoskeleton. FEMS Microbiology Reviews, 37(4), 585-609. [Link]
-
Gachet, Y., Tournier, S., Millar, J. B., & Hyams, J. S. (2008). Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability. PMC. [Link]
-
Gabriel, M., Kopecká, M., Svoboda, A., & Gabriel, J. (2015). Effects of the F-actin inhibitor latrunculin A on the budding yeast Saccharomyces cerevisiae. Folia microbiologica, 60(4), 349–358. [Link]
-
Fujiwara, I., Zweifel, M. E., Courtemanche, N., & Pollard, T. D. (2018). Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers. Current biology : CB, 28(20), 3341–3351.e5. [Link]
-
ResearchGate. Effect of latrunculin-A (Lat-A) on cell viability and evaluation of potential toxicity. [Link]
-
Kopecká, M., Gabriel, M., & Takeo, K. (2015). The Effects of the F-Actin Inhibitor Latrunculin A on the Pathogenic Yeast Cryptococcus neoformans. Current microbiology, 70(3), 331–338. [Link]
-
Fujiwara, I., Zweifel, M. E., Courtemanche, N., & Pollard, T. D. (2018). Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers. PubMed, 30270183. [Link]
-
ResearchGate. Imaging the Actin Cytoskeleton in Fixed Budding Yeast Cells. [Link]
-
Kopecká, M., Gabriel, M., & Takeo, K. (2015). The Effects of the F-Actin Inhibitor Latrunculin A on the Pathogenic Yeast Cryptococcus neoformans. MED MUNI. [Link]
-
Bailleul, P. A., Newnam, G. P., Steenbergen, J. N., & Chernoff, Y. O. (1999). An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast. Gene Expression. [Link]
-
Cytoskeleton, Inc. Actin Staining Techniques. [Link]
Sources
- 1. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antiprion Effect of the Anticytoskeletal Drug Latrunculin A in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Latrunculin - Wikipedia [en.wikipedia.org]
- 7. interchim.fr [interchim.fr]
- 8. m.youtube.com [m.youtube.com]
- 9. High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the F-actin inhibitor latrunculin A on the budding yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Under Pressure: the Differential Requirements for Actin during Yeast and Mammalian Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etumaster.icmv.free.fr [etumaster.icmv.free.fr]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Latrunculin A delays anaphase onset in fission yeast by disrupting an Ase1-independent pathway controlling mitotic spindle stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BioKB - Publication [biokb.lcsb.uni.lu]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. "Staining of the Actin Cytoskeleton during Cell Division in Budding Yea" by Katie Shannon [scholarsmine.mst.edu]
- 21. content.abcam.com [content.abcam.com]
Application Note: Latrunculin A Protocols for Live-Cell Imaging
Abstract & Mechanistic Insight
Latrunculin A (LatA) is a macrolide toxin derived from the sponge Latrunculia magnifica.[1][2][3] Unlike Cytochalasin D, which caps the barbed ends of actin filaments, LatA functions by sequestering monomeric G-actin .[1] It binds with 1:1 stoichiometry near the nucleotide-binding cleft, preventing G-actin from participating in polymerization.[1][4]
In live-cell imaging, LatA is the gold standard for measuring the turnover rates of actin structures .[1] By blocking the incorporation of new monomers, the disassembly rate of existing filaments can be observed in isolation. This application note provides a rigorous framework for using LatA to quantify actin kinetics while maintaining cellular viability.
Mechanism of Action
The following diagram illustrates the "Sequestration Cycle" unique to LatA, contrasting it with normal actin treadmilling.
Figure 1: LatA binds G-actin monomers, removing them from the available pool.[1][4][2][5][6][7] As F-actin naturally depolymerizes, no new monomers replace them, causing net filament disassembly.[1][4]
Pre-Experimental Planning
Reagent Handling & Storage
LatA is hydrophobic and unstable in aqueous solution over long periods.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Stock Concentration: Prepare a 1 mM or 2.5 mM stock.
-
Storage: Aliquot into single-use volumes (e.g., 5-10
L) and store at -20°C . Protect from light.[1][5] -
Stability: Stable for 6 months at -20°C. Do not refreeze after thawing. Aqueous working solutions must be used within 24 hours.
Probe Selection: The "Stabilization Artifact"
A critical, often overlooked variable is the actin probe itself. Some probes stabilize actin, which antagonizes LatA.[8][9]
| Probe Type | Examples | Mechanism | Suitability for LatA Studies |
| Genetic | LifeAct-GFP/RFP | Binds F-actin (low affinity) | High. Minimal perturbation of kinetics.[1][4] Best for disassembly rates. |
| Genetic | F-Tractin | Binds F-actin (hydrophobic pocket) | High. Good alternative if LifeAct affects specific myosin binding.[1][4] |
| Chemical | SiR-Actin | Jasplakinolide derivative | Medium/Low. Caution:[1][4][10] Stabilizes F-actin.[1][4] May delay LatA effects or require higher doses.[1] |
| Chemical | Phalloidin | Binds F-actin groove | None. Membrane impermeable; generally toxic to live cell dynamics.[1][4] |
Core Protocol 1: Determination of Effective Concentration ( )
Before kinetic analysis, you must determine the minimum concentration required to induce cytoskeletal collapse without immediate apoptosis.[1]
Objective: Find the concentration that induces stress fiber loss in 10-20 minutes.
Typical Range: 100 nM – 1
-
Seed Cells: Plate cells (e.g., HeLa, NIH3T3) in a 96-well glass-bottom plate. Allow 24h adhesion.
-
Stain: Transfect with LifeAct-GFP (24h prior) or stain with SiR-Actin (100 nM, 4h prior).[1][4]
-
Prepare Dilutions: Prepare 2x concentrations of LatA in warm media:
-
Imaging: Set up a multi-point time-lapse (1 frame/min).
-
Addition: Add 2x LatA media gently to the wells.
-
Observation:
Core Protocol 2: Kinetic Disassembly Assay
This is the primary application for measuring actin turnover.
Experimental Workflow
Figure 2: Step-by-step imaging workflow.[1][4] The washout step is critical to prove the observed effect is specific to actin depolymerization and not cell death.
Detailed Steps
-
Microscope Setup:
-
Baseline Acquisition: Image for 3–5 minutes before adding the drug.[1] This establishes the
(initial intensity).[1] -
Drug Perfusion:
-
Monitor Decay: Continue imaging for 15–30 minutes.
Data Analysis & Quantification
To extract the off-rate (
-
ROI Selection: Select Regions of Interest (ROIs) on specific structures (e.g., a single stress fiber, lamellipodium).[1][4]
-
Background Subtraction: Subtract the background intensity (
) from a cell-free area.[1][4] -
Normalization: Normalize data to the baseline average (
). [1][4] -
Curve Fitting: Fit the decay curve to a single exponential decay model:
[1][4]-
K represents the apparent depolymerization rate.[1]
-
Compare K values between Control and Experimental conditions (e.g., Mutant vs. Wild Type).
-
Protocol 3: Washout & Reversibility (Validation)
To ensure Scientific Integrity (E-E-A-T), you must prove the cells are not dead.[1][4]
-
After the Disassembly Assay (Protocol 2), carefully aspirate the LatA-containing media.[1][4]
-
Wash 3x with warm, fresh complete media (gentle exchange).[1][4]
-
Image for 30–60 minutes.
-
Success Criteria: Cells should re-spread, and actin stress fibers should begin to repolymerize. If no recovery occurs, the LatA concentration was too high or the exposure too long (toxicity).[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Cell Detachment | LatA concentration too high; Integrin complexes destabilized.[1][4] | Reduce concentration (try 100-200 nM).[1][4] Coat coverslips with Fibronectin/Collagen. |
| No Effect Observed | Drug degradation or "Stabilization Artifact". | Use fresh LatA stock. If using SiR-Actin, switch to LifeAct-GFP or increase LatA dose.[1][4] |
| Focus Drift | Cell rounding alters Z-plane.[1][4] | Use hardware autofocus. Image a Z-stack (3-5 slices) and use Max Intensity Projection.[1][4] |
| Incomplete Washout | LatA is lipophilic and sticks to plastic. | Wash 3x with large volumes. Use glass chambers instead of plastic if possible. |
References
-
Coué, M., et al. (1987).[1][4][5] Inhibition of actin polymerization by latrunculin A. FEBS Letters, 213(2), 316-318.[1][4] Link[1][4]
-
Spector, I., et al. (1983).[1][4] Latrunculins: novel marine toxins that disrupt microfilament organization in cultured cells. Science, 219(4584), 493-495.[1][4] Link[1][4]
-
Morton, W. M., et al. (2000).[1][4] Latrunculin A alters the actin monomer subunit interface to prevent polymerization.[2][5][7] Nature Cell Biology, 2, 376–378.[1][4] Link
-
Lukinavičius, G., et al. (2014).[1][4] Fluorogenic probes for live-cell imaging of the cytoskeleton.[1][4][10][11][12] Nature Methods, 11, 731–733.[1][4] (Describes SiR-Actin/Jasplakinolide mechanism). Link
-
Riedl, J., et al. (2008).[1][4] Lifeact: a versatile marker to visualize F-actin.[1][4] Nature Methods, 5, 605–607.[1][4] Link
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. interchim.fr [interchim.fr]
- 6. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 7. pnas.org [pnas.org]
- 8. An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. SiR-actin - Live cell actin probe - spirochrome [spirochrome.com]
- 12. synentec.com [synentec.com]
Application Note: Optimization of Latrunculin A Dosage for Phagocytosis Inhibition
Abstract
This application note provides a rigorous technical guide for the use of Latrunculin A (LatA) to inhibit phagocytosis in mammalian and non-mammalian models. Unlike Cytochalasin D, which caps actin filaments, Latrunculin A functions by sequestering monomeric G-actin, leading to the rapid depolymerization of the actin cytoskeleton required for phagocytic cup formation.[1] This guide details the mechanism of action, optimized dosage ranges for distinct cell types, solvent handling protocols, and a self-validating experimental workflow to distinguish specific cytoskeletal inhibition from non-specific cytotoxicity.[1][2]
Mechanism of Action
Phagocytosis is an actin-dependent process driven by the rapid polymerization of G-actin (globular) into F-actin (filamentous) to extend pseudopodia around a target.[1] Latrunculin A, a toxin derived from the sponge Latrunculia magnifica, binds monomeric G-actin with a 1:1 stoichiometry near the nucleotide-binding cleft.[1]
Key Mechanistic Distinction:
-
Cytochalasin D: Binds to the barbed (+) end of F-actin, blocking elongation.[1]
-
Latrunculin A: Sequesters the G-actin pool.[1][3] As F-actin naturally depolymerizes via "treadmilling," the lack of free G-actin prevents re-polymerization, causing the net collapse of the cytoskeleton.[1] This makes LatA significantly more potent and rapid than Cytochalasin D.[1]
Pathway Visualization
The following diagram illustrates the disruption of the actin cycle by LatA.[1]
Figure 1: Latrunculin A depletes the G-Actin pool, preventing the polymerization necessary for phagocytic cup formation.[1]
Dosage Optimization & Preparation
Solubility and Storage
Latrunculin A is hydrophobic and unstable in aqueous solutions over long periods.
-
Stock Concentration: Prepare a 1 mM or 2.5 mM master stock.
-
Storage: Aliquot into single-use vials (e.g., 5-10 µL) and store at -20°C. Protect from light.
-
Stability: Stable for >6 months at -20°C in DMSO. Do not store diluted aqueous working solutions for more than 24 hours.[1][3]
Recommended Working Concentrations
Dosage varies significantly by cell type and density. A titration curve is mandatory for new cell lines.
| Cell Model | Recommended Range | Optimal Start Point | Incubation Time | Notes |
| Macrophages (RAW 264.7, J774A.[1]1) | 0.1 – 1.0 µM | 0.5 µM | 15–30 min | Highly sensitive.[1] >2 µM may induce rounding/detachment.[1] |
| Primary Neutrophils | 0.5 – 2.0 µM | 1.0 µM | 15–30 min | More robust than Cytochalasin D for these cells.[1] |
| Fibroblasts (NIH3T3, SV-80) | 1.0 – 5.0 µM | 2.0 µM | 30–60 min | Requires higher dose to collapse stress fibers.[1] |
| Dictyostelium (Amoeba) | 1.0 – 5.0 µM | 2.5 µM | 15–30 min | Often requires higher doses due to robust motility.[1] |
| Yeast (S. cerevisiae) | 10 – 100 µM | 25 µM | 15 min | Requires permeabilization or specific mutants (erg6Δ) for uptake.[1] |
Critical Warning: Latrunculin A is toxic.[1][5] Always handle with gloves in a biosafety cabinet. Ensure the final DMSO concentration in the culture media remains < 0.1% to avoid solvent-induced artifacts.[1]
Experimental Protocol: Phagocytosis Inhibition
This protocol is designed for adherent macrophages (e.g., RAW 264.[1]7) using fluorescent latex beads or labeled bacteria (e.g., E. coli BioParticles).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for inhibiting phagocytosis. Note that LatA must remain present during the uptake phase.[1]
Step-by-Step Methodology
-
Cell Seeding: Seed cells (e.g.,
per well in a 24-well plate) 24 hours prior to the experiment. Cells should be 60-70% confluent.[1] -
Preparation of Working Solutions:
-
Pre-incubation (The "Priming" Step):
-
Remove half the volume of media from the cell wells.[1]
-
Add the 2X LatA solution to the remaining media to reach the 1X final concentration.[1]
-
Incubate at 37°C for 20 minutes .
-
Note: Do not wash the cells.[1] LatA inhibition is reversible; washing it out restores actin polymerization within minutes.[1]
-
-
Phagocytic Challenge:
-
Add fluorescent targets (beads/bacteria) directly to the LatA-containing media.[1]
-
Centrifuge the plate briefly (300 x g, 1 min) to synchronize contact (optional but recommended).
-
Incubate for 30–60 minutes at 37°C.
-
-
Termination:
-
Place the plate on ice to arrest metabolic activity immediately.
-
Wash 3x with ice-cold PBS to remove non-internalized targets.[1]
-
For Flow Cytometry: Detach cells using a scraper (avoid Trypsin if possible, as it degrades surface proteins) and fix in 2-4% Paraformaldehyde (PFA).[1]
-
For Microscopy: Fix directly in the well with 4% PFA for 15 min.
-
Validation & Quality Control (Self-Validating Systems)
To ensure the observed inhibition is due to actin depolymerization and not cell death, you must run the following controls.
The "Washout" Recovery Assay
Latrunculin A is reversible.[2][5] This unique property allows you to prove specific inhibition.[1]
-
Remove media and wash 3x with warm, fresh complete media (no LatA).[1]
-
Incubate for 1 hour (Recovery Phase).
-
Perform the Phagocytosis Assay.[1][6]
-
Result: Cells should recover >80% of their phagocytic capacity compared to untreated controls. If they do not, the dose was toxic.[1]
-
F-Actin Staining (Phalloidin)
Verify that the selected dose actually disrupted the cytoskeleton.[1]
-
Fix and stain with Phalloidin-Alexa Fluor 488 .[1]
-
Result: Untreated cells will show distinct stress fibers and cortical actin rings.[1] LatA-treated cells will show a diffuse, hazy green fluorescence (G-actin) and a loss of defined filaments.[1]
Troubleshooting
| Observation | Probable Cause | Solution |
| Cells detach during wash | LatA dose too high or incubation too long.[1] | Reduce concentration by 50%. Switch to gentle aspiration washing.[1] |
| No inhibition observed | LatA degradation or aqueous instability.[1] | Use a fresh aliquot. Ensure LatA is present during the bead incubation (do not wash it out before adding beads).[1] |
| High background fluorescence | Incomplete washing of external beads. | Use Trypan Blue quenching (for FITC/GFP targets) to extinguish extracellular fluorescence before analysis.[1] |
References
-
Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989).[1] Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton, 13(3), 127-144.[1] [1]
-
de Oliveira, C. A., & Mantovani, B. (1988).[1][7][9] Latrunculin A is a potent inhibitor of phagocytosis by macrophages.[7][9][10][11][12] Life Sciences, 43(22), 1825-1830.[1][9]
-
Ayscough, K. R., et al. (1997).[1] High rates of actin filament turnover in budding yeast and roles for actin in establishment and maintenance of cell polarity revealed using the actin inhibitor latrunculin-A. Journal of Cell Biology, 137(2), 399-416.[1]
-
Fujiwara, I., et al. (2018).[1][13] Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers.[13] Current Biology, 28(19), 3183-3192.[1][13]
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. cytochrome-c-pigeon.com [cytochrome-c-pigeon.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 8. researchgate.net [researchgate.net]
- 9. Latrunculin A is a potent inhibitor of phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adipogen.com [adipogen.com]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. Effects of latrunculin A on immunological phagocytosis and macrophage spreading-associated changes in the F-actin/G-actin content of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Latrunculin A loss of biological activity
Technical Support Center: Troubleshooting Latrunculin A
Welcome to the technical support center for Latrunculin A. This guide is designed for researchers, scientists, and drug development professionals who are encountering a loss of biological activity with this potent actin polymerization inhibitor. My goal is to provide you with not just steps to follow, but the scientific reasoning behind them, enabling you to diagnose and solve issues with confidence.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common and easily rectifiable issues related to Latrunculin A's performance.
Q1: My Latrunculin A treatment is showing no effect on my cells. What are the first things I should check?
If you're not observing the expected morphological changes, such as cell rounding or disruption of actin stress fibers, it's crucial to systematically review your handling and storage procedures. The loss of activity is most often traced back to seemingly minor details in the workflow.
Immediate Action Checklist:
-
Confirm Storage Conditions: Was the lyophilized powder stored at -20°C and protected from light?[1][2][3] Was the DMSO stock solution stored in small, single-use aliquots at -20°C?[4]
-
Verify Solvent Integrity: Was the DMSO used to solubilize the Latrunculin A anhydrous (reagent grade)? Latrunculin A is susceptible to hydrolysis, and even small amounts of water in the DMSO can degrade the compound over time.
-
Assess Age and Thawing Cycles: How old is your stock solution? We recommend preparing fresh stocks regularly. Have the aliquots been subjected to multiple freeze-thaw cycles?[4] Each cycle increases the risk of water condensation and degradation. It is best practice to discard an aliquot after use.
-
Recalculate Dilutions: Double-check all calculations for preparing your working solution from the stock. An error in dilution is a common source of ineffective concentrations. Effective concentrations in cells typically range from 0.5 µM to 10 µM.[1][5]
If these initial checks do not resolve the issue, proceed to the in-depth troubleshooting sections below.
Q2: What is the scientifically-backed, optimal method for storing Latrunculin A?
Proper storage is the single most critical factor in preserving the biological activity of Latrunculin A.
| Form | Storage Temperature | Recommended Solvent | Stability | Key Considerations |
| Lyophilized Powder | -20°C | N/A | ≥ 1 year[1][6] | Must be protected from light and moisture.[1][2] Store under desiccating conditions. |
| Stock Solution | -20°C | Anhydrous DMSO | Up to 1 month[4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Ensure DMSO is high-purity and anhydrous to prevent hydrolysis. |
| Aqueous (Working) Solution | 2-8°C | Cell Culture Media / Buffer | Not Recommended for Storage | Prepare fresh from DMSO stock immediately before each experiment. Do not store aqueous solutions for more than one day.[1] |
Causality: Latrunculin A is a macrolide with a complex structure susceptible to environmental degradation. Storing it as a solid, protected from light and moisture, minimizes chemical reactions. When in solution, anhydrous DMSO is the preferred solvent because it lacks the water molecules that can hydrolyze the ester bonds in the macrolide ring, a primary pathway for inactivation.[7]
Q3: Why is DMSO the recommended solvent and are there alternatives?
DMSO is recommended for two primary reasons:
-
Aprotic Nature: As an aprotic, anhydrous solvent, DMSO prevents hydrolysis of the Latrunculin A molecule.
-
High Solubility: Latrunculin A is highly soluble in DMSO, reaching concentrations of approximately 25 mg/mL.[1][6]
Some suppliers may provide Latrunculin A in ethanol.[1][6] While acceptable for shipping and short-term storage, for long-term stability, it is best to evaporate the ethanol under a gentle stream of nitrogen and reconstitute in anhydrous DMSO.[1][6]
Never use aqueous buffers to prepare stock solutions. Latrunculin A is poorly soluble and rapidly degrades in aqueous environments.[7]
In-Depth Troubleshooting & Activity Verification
If the initial checks don't solve the problem, a more systematic investigation is required to determine if your compound has lost its biological activity.
Q4: How can I definitively test if my Latrunculin A is still active?
A functional cell-based assay is the most reliable way to validate the activity of your Latrunculin A stock. A simple and visually conclusive method is to stain for F-actin using fluorescently-labeled phalloidin in a treated and untreated cell population.
Workflow: Validating Latrunculin A Activity
Caption: Experimental workflow for validating Latrunculin A activity.
Expected Results:
-
Vehicle Control (DMSO): Cells should display a well-defined network of actin stress fibers and a clear cortical actin structure.
-
Active Latrunculin A: Cells should show a dramatic loss of F-actin structures, appearing as diffuse, punctate staining throughout the cytoplasm.[8] The cells will likely round up and may show membrane blebbing.
If you observe no difference between the control and treated cells, it is highly probable that your Latrunculin A has lost its biological activity.
Protocol: F-Actin Staining with Phalloidin to Validate Latrunculin A Activity
This protocol is adapted for adherent cells grown on glass coverslips.
Materials:
-
Adherent cells (e.g., NIH/3T3 fibroblasts, HeLa)
-
Glass coverslips in a 24-well plate
-
Latrunculin A stock solution (in DMSO)
-
Vehicle control (anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free is recommended[9][10])
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled Phalloidin (e.g., conjugated to Alexa Fluor 488 or TRITC)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow overnight to reach 50-70% confluency.[11]
-
Treatment:
-
Prepare a working solution of Latrunculin A in pre-warmed complete culture medium. A final concentration of 2 µM is a robust starting point.
-
Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium.
-
Aspirate the old medium from the cells and add the Latrunculin A or vehicle control solutions. Incubate at 37°C for 30-60 minutes.
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells once with PBS at room temperature.
-
Add 4% PFA to each well and fix for 10-15 minutes at room temperature.[10]
-
-
Permeabilization:
-
Staining:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Dilute the fluorescent phalloidin stock solution in PBS containing 1% BSA to its recommended working concentration (typically 50-100 nM).[9][10]
-
Add the phalloidin staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Aspirate the staining solution and wash three times with PBS.
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Mount the coverslip onto a microscope slide using mounting medium (with DAPI, if desired).
-
Image using a fluorescence microscope with the appropriate filter sets.
-
Q5: Could my experimental conditions be inactivating the Latrunculin A?
While less common than storage issues, certain experimental conditions can interfere with Latrunculin A.
-
Prolonged Incubation in Aqueous Media: While necessary for cell treatment, prolonged incubations (e.g., >24 hours) at 37°C can lead to gradual degradation.[13] For long-term studies, replenishing the media with fresh Latrunculin A may be necessary.
-
High Serum Concentration: While not a widely reported issue, it is theoretically possible for serum proteins in the culture medium to bind to and sequester hydrophobic molecules like Latrunculin A, reducing its effective concentration. If you suspect this, consider reducing the serum concentration during the treatment period, if your cells can tolerate it.
-
Chemical Incompatibilities: Avoid mixing Latrunculin A stock solutions with acidic or basic buffers, which could accelerate hydrolysis. Prepare working solutions in your final, pH-neutral culture medium or experimental buffer.
Understanding the Mechanism: Why It Fails
A deeper understanding of Latrunculin A's mechanism provides insight into its vulnerabilities.
Q6: How exactly does Latrunculin A disrupt the cytoskeleton?
Latrunculin A functions by sequestering actin monomers (G-actin).[1][5][14] It binds to G-actin in a 1:1 stoichiometric ratio, preventing it from being incorporated into growing actin filaments (F-actin).[7][14]
The actin cytoskeleton is in a constant state of dynamic instability, with monomers being added at the "barbed end" and removed from the "pointed end". By removing the available pool of G-actin monomers, Latrunculin A shifts the equilibrium towards depolymerization, leading to a rapid and catastrophic collapse of the entire F-actin network.[14]
Caption: Mechanism of Latrunculin A action.
This mechanism explains its potency and also its fragility. Any chemical modification to the Latrunculin A molecule, such as from hydrolysis, can alter its three-dimensional structure and prevent it from docking with G-actin, thereby neutralizing its biological effect.[11][15]
References
-
Latrunculin - Wikipedia. Wikipedia. Available at: [Link]
-
Latrunculin A - Interchim. Interchim. Available at: [Link]
-
Phalloidin labeling protocol for optimal F-actin staining - Abberior Instruments. Abberior Instruments. Available at: [Link]
-
General Phalloidin Staining Protocol - ResearchGate. ResearchGate. Available at: [Link]
-
Actin Staining Techniques - Cytoskeleton, Inc. Cytoskeleton, Inc. Available at: [Link]
-
Latrunculin – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Latrunculin A, Protein & Cytoskeleton Research Tools - Hypermol. Hypermol. Available at: [Link]
-
Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research | GlpBio - YouTube. YouTube. Available at: [Link]
-
Inhibition of actin polymerisation by low concentration Latrunculin B affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed. PubMed. Available at: [Link]
-
Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC. NCBI. Available at: [Link]
-
Actin-Latrunculin A Structure and Function - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties | PNAS. PNAS. Available at: [Link]
-
Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability - PMC. NCBI. Available at: [Link]
-
Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC. NCBI. Available at: [Link]
-
Reversal of latrunculin A effects and maintenance of neuronal polarity.... - ResearchGate. ResearchGate. Available at: [Link]
-
Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One - Research journals. PLOS One. Available at: [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]
- 3. Latrunculin A, Protein & Cytoskeleton Research Tools - Hypermol [hypermol.com]
- 4. Latrunculin A | Actin inhibitor | Hello Bio [hellobio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Latrunculin - Wikipedia [en.wikipedia.org]
- 8. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 15. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Latrunculin A Handling & Stability Guide
From: Senior Application Scientist, Cytoskeleton Dynamics Division To: Research Staff, Assay Development Teams Subject: Critical Handling Protocols for Latrunculin A (Lat A)
Executive Summary
Latrunculin A (Lat A) is a macrolide toxin that sequesters monomeric G-actin, preventing F-actin assembly.[1][2][3][4][5] While a powerful tool, it is chemically labile. Its stability is compromised by three primary vectors: moisture-induced hydrolysis , oxidative degradation , and freeze-thaw cycling .
This guide replaces generic advice with field-proven protocols to ensure your stock remains potent for the duration of your study.
Part 1: The Stability Matrix
Do not treat the lyophilized solid and the solubilized stock equally. Use this matrix to determine the viability of your compound.
| State | Condition | Stability Estimate | Risk Factor | Action Required |
| Lyophilized Solid | -20°C (Desiccated) | > 1 Year | Low | Protect from light; warm to RT before opening. |
| Lyophilized Solid | Room Temp (RT) | 1-2 Weeks | Low/Medium | Acceptable for shipping. Store at -20°C immediately upon receipt. |
| DMSO Stock | -20°C | 3-6 Months | Medium | CRITICAL: Must be aliquoted.[6] Avoid repeated freeze-thaw. |
| DMSO Stock | Room Temp (RT) | < 24 Hours | High | Oxidation Risk. Discard if left >24h. |
| Aqueous Solution | RT / 4°C | < 1 Day | Very High | Hydrolysis Risk. Prepare fresh immediately before use. |
Part 2: Troubleshooting Guide
Issue 1: "My cells are no longer rounding up at the expected concentration."
Diagnosis: Loss of Potency via Hydrolysis or Oxidation.
-
The Cause: Lat A contains a macrolide ring and a thiazolidinone moiety.[1][2][3][7] In the presence of trace water (absorbed by DMSO from the air) or light, these structures degrade. If you have been pipetting from the same "master stock" vial for weeks, moisture has likely entered.
-
The Fix:
-
Discard the current working stock.
-
Thaw a fresh, single-use aliquot (see Protocol A).
-
Perform the 10-Minute Bioassay Validation (see Protocol B).
-
Issue 2: "The DMSO stock looks cloudy or has crystals."
Diagnosis: Water Contamination / Precipitation.
-
The Cause: DMSO is highly hygroscopic. If stored at -20°C without a desiccator, or opened while cold, it pulls water from the atmosphere. Lat A is hydrophobic; as water content in DMSO rises, Lat A precipitates out of solution.
-
The Fix:
-
Warm the vial to 37°C for 5 minutes and vortex vigorously.
-
If clarity returns, use immediately but note the concentration may be slightly off due to volume expansion (DMSO + Water).
-
Prevention: Always parafilm vials and store in a container with desiccant beads (e.g., Drierite).
-
Issue 3: "I left the solid film on the bench over the weekend."
Diagnosis: Thermal Excursion.
-
Analysis: As a lyophilized film, Lat A is reasonably stable at RT for short periods (up to 2 weeks) provided it was sealed and protected from light.
-
Decision: Do not discard. Place immediately at -20°C. If the vial was open, discard due to moisture exposure.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Golden Standard" Reconstitution
Objective: Create a stock system that prevents degradation.
-
Equilibration: Remove the product vial from -20°C. Let it sit on the bench for 15 minutes to reach room temperature.
-
Why? Opening a cold vial causes condensation to form inside, introducing water to the powder.
-
-
Solvent Choice: Add high-grade, anhydrous DMSO (Dimethyl sulfoxide).
-
Target Concentration: 10 mM (approx. 4.2 mg/mL) or 23 mM (10 mg/mL).
-
Note: Avoid Ethanol if possible for long-term storage, as it evaporates easily, changing your concentration.
-
-
Dissolution: Vortex for 30 seconds. Inspect for clarity.
-
Immediate Aliquoting: Dispense into low-binding amber tubes in volumes suitable for one experiment (e.g., 5–10 µL).
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C in a light-tight box with desiccant.
Protocol B: The 10-Minute Bioassay Validation
Objective: Verify potency without relying on unreliable UV-Vis measurements in DMSO.
-
System: Use HeLa, NIH3T3, or any adherent fibroblast line.
-
Dose: Treat cells with 100 nM Latrunculin A (diluted in media).
-
Observation:
-
T=0 min: Cells are flat and spread.
-
T=10 min: Cells should show distinct retraction of margins and "arborization" (tree-like shape).
-
T=30 min: Cells should be fully rounded.
-
-
Result: If cells remain flat at 30 minutes, the stock has degraded.
Part 4: Mechanism & Workflow Visualization
Figure 1: Storage Decision Tree
A logical workflow to prevent compound degradation during handling.
Caption: Workflow for maximizing Latrunculin A shelf-life. Note the "Single-Use" directive to avoid freeze-thaw cycles.
Figure 2: Mechanism of Action
Visualizing how Lat A disrupts actin dynamics.[8]
Caption: Latrunculin A sequesters G-actin monomers, preventing them from joining the F-actin filament, leading to net depolymerization.[1][2][4][5]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: Yes, Lat A is soluble in Ethanol. However, Ethanol evaporates much faster than DMSO, which can lead to rapid changes in concentration in your stock vial over time. We recommend DMSO for storage, and Ethanol only if your cells are hypersensitive to DMSO.
Q: I need to verify the concentration of my stock. Can I use a Nanodrop? A: Proceed with caution. DMSO absorbs strongly in the UV range, interfering with measurements.
-
Correct Method: Dilute a small amount of your stock 1:100 into Ethanol (not PBS/Media) and measure absorbance.
-
Calculation: Use the extinction coefficient
at 218 nm (in EtOH). However, the functional bioassay (Protocol B) is more reliable for checking biological activity.
Q: Why is Latrunculin A preferred over Cytochalasin D? A: They have different mechanisms. Cytochalasin D "caps" the barbed end of actin filaments, stopping growth but leaving the filament intact.[5] Latrunculin A sequesters monomers, actively preventing new polymerization and leading to the disassembly of existing filaments as they naturally turn over.[4][5][7] Lat A causes a more profound and rapid disruption of the cytoskeleton.
References
-
Spector, I., et al. (1983). "Latrunculins: Novel Marine Toxins that Disrupt Microfilament Organization in Cultured Cells." Science, 219(4584), 493-495.
-
Coué, M., et al. (1987).[9] "Inhibition of Actin Polymerization by Latrunculin A." FEBS Letters, 213(2), 316-318.[9]
-
Yarmola, E.G., et al. (2000). "Actin-Latrunculin A Structure and Function." Journal of Biological Chemistry, 275, 28120-28127.[1]
-
Thermo Fisher Scientific. "Latrunculin A Product Information & Storage."
-
Abcam. "Latrunculin A (ab144290) Datasheet."
Sources
- 1. Latrunculin A, Protein & Cytoskeleton Research Tools - Hypermol [hypermol.com]
- 2. interchim.fr [interchim.fr]
- 3. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Latrunculin A Integrity and Activity
Welcome to the technical support guide for Latrunculin A. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on ensuring the integrity and activity of Latrunculin A stock solutions. Inconsistent experimental results are often traced back to reagent stability, and this guide aims to equip you with the knowledge to identify and prevent issues arising from Latrunculin A degradation.
Understanding Latrunculin A and Its Stability
Latrunculin A is a potent, cell-permeable marine toxin widely used in cell biology to study actin-dependent processes.[1][2][3] It functions by binding to monomeric globular actin (G-actin) in a 1:1 ratio, thereby preventing its polymerization into filamentous actin (F-actin).[1][2][4] This disruption of the actin cytoskeleton has profound effects on cell morphology, motility, division, and intracellular transport.[5] Given its mechanism of action, maintaining the biological activity of Latrunculin A is critical for reproducible and reliable experimental outcomes.
While Latrunculin A is a stable molecule when stored correctly, improper handling or storage can lead to its degradation, rendering it inactive. This guide will walk you through frequently asked questions, troubleshooting common experimental problems, and provide detailed protocols to assess the activity of your Latrunculin A stock solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of Latrunculin A.
Q1: How should I properly store my Latrunculin A stock solution?
Proper storage is the first line of defense against degradation. Adherence to recommended storage conditions is crucial for maximizing the shelf-life of your Latrunculin A.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or Ethanol | Latrunculin A is readily soluble in these organic solvents.[6][7][8] |
| Storage Temperature | -20°C | This is the standard temperature for long-term storage to maintain stability.[6][7][9] |
| Aliquoting | Recommended | Aliquoting into smaller, single-use volumes minimizes freeze-thaw cycles, which can contribute to degradation. |
| Light Exposure | Store in the dark | Latrunculin A is reported to be light-sensitive.[6][7] |
| Aqueous Solutions | Not recommended for storage | Aqueous solutions of Latrunculin A are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[7] |
Q2: What are the visible signs of Latrunculin A degradation or precipitation?
While there are no definitive visual cues for chemical degradation at the molecular level, you should be vigilant for the following in your stock solutions:
-
Precipitation: If you observe any solid particles, crystals, or cloudiness in your stock solution upon thawing, it may indicate that the compound has precipitated out of solution. This can happen with concentrated stocks or after multiple freeze-thaw cycles.
-
Color Change: Although less common for Latrunculin A, any noticeable change in the color of the solution could be an indicator of chemical instability or contamination.
If you observe any of these signs, it is highly recommended to test the biological activity of your stock before proceeding with critical experiments.
Q3: How long can I expect my Latrunculin A stock solution to be stable?
When stored correctly at -20°C in an appropriate solvent like DMSO or ethanol, and protected from light, Latrunculin A stock solutions can be stable for at least one year.[7][8] Some suppliers suggest a stability of up to 3 months for reconstituted stocks. However, the effective lifespan can be influenced by the frequency of use and handling.
Troubleshooting Guide: Is My Latrunculin A Working?
If you are observing unexpected or inconsistent results in your experiments, a degraded Latrunculin A stock could be the culprit. This troubleshooting guide will help you diagnose potential issues.
| Observed Problem | Potential Cause Related to Latrunculin A | Recommended Action |
| No or reduced effect on cell morphology (e.g., no cell rounding) | The concentration of active Latrunculin A is too low due to degradation. | Verify the biological activity of your stock using a functional assay (see Protocol 1). Prepare a fresh dilution from a new aliquot or a new vial of Latrunculin A. |
| Inconsistent results between experiments | Partial degradation of the stock solution, or inconsistent thawing/handling procedures. | Always thaw your Latrunculin A aliquot completely and mix gently but thoroughly before use. Perform a functional assay to confirm consistent activity. |
| Unexpected cell toxicity at standard concentrations | Contamination of the stock solution or solvent degradation. | Use high-purity, anhydrous DMSO or ethanol for preparing stock solutions. If in doubt, prepare a fresh stock solution from a new vial of lyophilized Latrunculin A. |
Experimental Protocols for Detecting Latrunculin A Degradation
The most reliable way to assess the integrity of your Latrunculin A stock is to perform a functional assay that directly measures its biological activity.
Protocol 1: Cell-Based Functional Assay for Latrunculin A Activity
This protocol uses a simple, cell-based assay to visually confirm the actin-disrupting activity of Latrunculin A.
Principle: Active Latrunculin A will disrupt the actin cytoskeleton in cultured cells, leading to characteristic morphological changes, such as cell rounding and the loss of stress fibers.[10][11] These changes can be readily visualized using microscopy.
Materials:
-
Adherent cell line with a well-defined actin cytoskeleton (e.g., HeLa, U2OS, or fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Latrunculin A stock solution (to be tested)
-
A new, validated Latrunculin A stock or a fresh vial (as a positive control)
-
Vehicle control (DMSO or ethanol)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your chosen cell line onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency the next day.
-
Treatment:
-
Prepare fresh dilutions of your test Latrunculin A, the positive control Latrunculin A, and the vehicle control in complete cell culture medium. A typical final concentration for observing effects is between 0.5 µM and 5 µM.
-
Remove the culture medium from the cells and replace it with the medium containing the different treatments.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
-
Staining:
-
Wash the cells three times with PBS.
-
Stain the F-actin by incubating the cells with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Add a nuclear counterstain like DAPI or Hoechst during the last 10 minutes of the phalloidin incubation.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Expected Results:
-
Vehicle Control: Cells should display a well-organized network of actin stress fibers.
-
Positive Control (New Latrunculin A): Cells should exhibit a significant disruption of the actin cytoskeleton, appearing rounded with a diffuse cytoplasmic phalloidin signal.
-
Test Latrunculin A:
-
Active: The observed phenotype should be identical or very similar to the positive control.
-
Degraded: The effect on the actin cytoskeleton will be diminished or absent, with cells resembling the vehicle control.
-
Protocol 2: In Vitro Actin Polymerization Assay
For a more quantitative assessment, an in vitro actin polymerization assay can be performed. This assay directly measures the inhibitory effect of Latrunculin A on the polymerization of purified G-actin.
Principle: The polymerization of G-actin to F-actin can be monitored by the increase in fluorescence of pyrene-labeled actin. Active Latrunculin A will sequester G-actin monomers and inhibit this polymerization, resulting in a lower fluorescence signal compared to a control reaction.[12]
Materials:
-
Actin polymerization assay kit (commercially available, containing pyrene-labeled actin, unlabeled actin, and polymerization buffers)
-
Latrunculin A stock solution (to be tested)
-
Positive control Latrunculin A
-
Vehicle control (DMSO or ethanol)
-
Fluorescence plate reader
Procedure:
-
Follow the manufacturer's protocol for the actin polymerization assay kit.
-
Typically, the procedure involves preparing a reaction mixture containing G-actin (with a fraction of it being pyrene-labeled) in a low-salt buffer that prevents polymerization.
-
Add your test Latrunculin A, positive control, or vehicle control to the respective wells of a microplate.
-
Initiate polymerization by adding a high-salt polymerization buffer.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for pyrene.
Expected Results:
-
Vehicle Control: A sigmoidal curve showing a rapid increase in fluorescence as actin polymerizes.
-
Positive Control (New Latrunculin A): A significantly suppressed or flat fluorescence signal, indicating potent inhibition of actin polymerization.
-
Test Latrunculin A:
-
Active: The fluorescence curve will closely resemble the positive control.
-
Degraded: The fluorescence curve will show less inhibition, approaching the curve of the vehicle control, indicating a loss of activity.
-
Visualizing Workflows and Mechanisms
To further clarify the processes described, the following diagrams illustrate the experimental workflow for the cell-based functional assay and the mechanism of action of Latrunculin A.
Caption: Workflow for the cell-based functional assay to test Latrunculin A activity.
Caption: Mechanism of Latrunculin A action on actin polymerization.
Conclusion
Ensuring the integrity of your Latrunculin A stock solutions is paramount for obtaining reliable and reproducible data. By following proper storage and handling procedures and by validating the activity of your stocks, especially when troubleshooting unexpected results, you can have confidence in your experimental outcomes. The functional assays described in this guide provide a straightforward means to verify that your Latrunculin A is active and effective.
References
-
Latrunculin - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Fujiwara, I., et al. (2018). Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers. Current Biology, 28(19), 3183-3192.e2. Available at: [Link]
-
Latrunculin A. (n.d.). Interchim. Retrieved February 22, 2026, from [Link]
-
El-Sayed, K. A., et al. (2011). Development and validation of a rapid method for the detection of latrunculol A in plasma. Journal of Chromatography B, 879(24), 2465-2468. Available at: [Link]
-
Abou-El-Enien, M., et al. (2013). Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 56(3), 933-946. Available at: [Link]
-
Yarmola, E. G., et al. (2000). Actin-Latrunculin A Structure and Function. Journal of Biological Chemistry, 275(36), 28120-28127. Available at: [Link]
-
Miller, P. G., et al. (2020). Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells. PLOS ONE, 15(9), e0238244. Available at: [Link]
-
Horigome, C., et al. (2020). Latrunculin A causes a cytoplasm to nucleus shift of both actin and tubulin. bioRxiv. Available at: [Link]
-
Gachet, Y., et al. (2004). Latrunculin A Delays Anaphase Onset in Fission Yeast by Disrupting an Ase1-independent Pathway Controlling Mitotic Spindle Stability. Molecular Biology of the Cell, 15(12), 5229-5241. Available at: [Link]
-
Latrunculin A. (n.d.). Bertin Bioreagent. Retrieved February 22, 2026, from [Link]
-
Fujiwara, I., et al. (2018). Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers. Request PDF. Retrieved February 22, 2026, from [Link]
-
Guan, Y., et al. (2006). Actin Depolymerization Disrupts Tight Junctions via Caveolae-mediated Endocytosis. Molecular Biology of the Cell, 17(4), 1675-1684. Available at: [Link]
-
Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research. (2023, September 19). YouTube. Retrieved February 22, 2026, from [Link]
-
Latrunculin A (NSC 613011, CAS Number: 76343-93-6). (n.d.). Cayman Chemical. Retrieved February 22, 2026, from [Link]
-
Gangidi, S., et al. (2018). Latrunculin A disrupts actin but not synaptic vesicle mobility. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Chen, D., et al. (2013). Latrunculin A-Induced Perturbation of the Actin Cytoskeleton Mediates Pap1p-Dependent Induction of the Caf5p Efflux Pump in Schizosaccharomyces pombe. G3: Genes, Genomes, Genetics, 3(10), 1739-1747. Available at: [Link]
-
Sun, S., et al. (2016). The effects of the actin-disassembly drug latrunculin A and the actin-assembly drug jasplakinolide on virus infection of insect cells. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Liu, X., et al. (2002). Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells. Experimental Eye Research, 75(4), 439-447. Available at: [Link]
-
Liu, X., et al. (2003). Inhibition of latrunculin-A on dexamethasone-induced fibronectin production in cultured human trabecular meshwork cells. Experimental Eye Research, 77(2), 181-188. Available at: [Link]
-
Sanger, J. W., et al. (2002). Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis. Cell Motility and the Cytoskeleton, 51(3), 119-134. Available at: [Link]
Sources
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. adipogen.com [adipogen.com]
- 3. stemcell.com [stemcell.com]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]
- 7. interchim.fr [interchim.fr]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Latrunculin A | Actin-related Products: Tocris Bioscience [rndsystems.com]
- 10. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Latrunculin A Optimization in Serum-Containing Media
Topic: Adjusting Latrunculin A concentrations for serum-containing media Audience: Researchers, Cell Biologists, and Assay Developers Reference ID: TSC-LATA-001[1]
Executive Summary: The "Serum Sink" Effect
The Core Problem: Many researchers successfully use Latrunculin A (Lat A) at low concentrations (0.1–0.5 µM) in serum-free conditions, only to find it ineffective when switching to complete media (e.g., DMEM + 10% FBS).[1]
The Scientific Reality: Unlike Latrunculin B, which is chemically inactivated by serum components over time, Latrunculin A is chemically stable in serum .[1] However, it suffers from hydrophobic sequestration .[1] Serum albumin (the most abundant protein in FBS) acts as a "sink," binding lipophilic small molecules like Lat A and reducing the free concentration available to penetrate the cell membrane and bind G-actin.
The Solution: You generally do not need to switch compounds.[1] Instead, you must calculate the Effective Free Concentration by performing a "Serum Shift Titration." This guide provides the methodology to determine that correction factor.
The Science of Sequestration[1]
Latrunculin A vs. Latrunculin B: A Critical Distinction
A common misconception is that all Latrunculins degrade in serum.[1] This is incorrect. Understanding the difference prevents unnecessary experimental abandonment.
| Feature | Latrunculin A (Lat A) | Latrunculin B (Lat B)[1][2][3][4][5][6][7] |
| Serum Stability | High. Chemically stable, but bio-availability is reduced by protein binding.[1] | Low. Slowly inactivated by unknown serum components (half-life < 24h). |
| Primary Issue | Sequestration. Albumin binds the drug, lowering the effective dose.[1] | Degradation. The molecule loses activity over time.[1] |
| Potency (In Vitro) | Higher (Kd ~ 0.2 µM for G-actin).[1][8] | Lower (Kd ~ 2–4 µM for G-actin).[1] |
| Recommendation | Preferred for long-term assays in serum (with dose adjustment).[1] | Avoid in serum for experiments >12 hours. |
Mechanism of Action & Interference
Lat A functions by sequestering monomeric G-actin in a 1:1 complex, preventing it from polymerizing into F-actin.[4][6][7][9] In serum-free media, Lat A easily crosses the cell membrane.[1] In serum-containing media, the equilibrium shifts:
[1]Only
Visualizing the Pathway
The following diagram illustrates the competitive "sink" effect of serum albumin versus the intended intracellular target (G-actin).
Figure 1: The "Serum Sink" Effect.[1] High-affinity binding to extracellular serum albumin (Red) reduces the free Latrunculin A available to enter the cell and sequester G-actin (Yellow), preventing F-actin formation.
Troubleshooting Guide: The "Serum Shift" Protocol
Objective: Determine the concentration adjustment factor (CAF) required to maintain phenotype when moving from Serum-Free (SF) to Serum-Containing (SC) media.
Protocol: The Step-Up Titration
Do not guess. Use this self-validating workflow to find your optimal concentration.
Materials:
-
Latrunculin A Stock (e.g., 10 mM in DMSO).[1]
-
Positive Control: Cells in Serum-Free media + 0.5 µM Lat A.[1]
-
Negative Control: Cells in Complete Media + DMSO vehicle only.[1]
Step-by-Step Methodology:
-
Establish Baseline (Serum-Free):
-
Prepare the Serum Challenge Plate:
-
Incubation & Observation:
-
Add media to cells.[1]
-
Timepoint 1 (30 min): Check for rapid rounding (acute actin depolymerization).
-
Timepoint 2 (24 hours): Check for viability (ensure the higher dose isn't cytotoxic).
-
-
Calculate the Adjustment Factor:
Data Table: Typical Concentration Ranges
| Media Type | Serum % | Recommended Starting Range | Observation Window |
| Serum-Free | 0% | 0.1 – 0.5 µM | 10 – 60 mins |
| Low Serum | 1 – 2% | 0.5 – 1.0 µM | 30 – 90 mins |
| Standard | 10% | 1.0 – 5.0 µM | 1 – 4 hours |
| High Serum | 20% | 5.0 – 10.0 µM | 2 – 6 hours |
Frequently Asked Questions (FAQ)
Q: I increased the concentration to 5 µM in 10% FBS, but the cells look normal after 24 hours. Why? A: While Lat A is stable, cells can sometimes compensate or the drug may precipitate if not mixed well.[1] However, the most likely cause in long-term assays is metabolic adaptation or efflux pumps in certain cancer lines.
-
Troubleshooting: Refresh the media with fresh Lat A every 12 hours. If using Latrunculin B, switch to Latrunculin A immediately, as Lat B is inactivated by serum over 24 hours.
Q: Can I compensate by lowering the serum to 1% instead of increasing Lat A? A: Yes. This is often the most economical solution. Reducing serum to 1% significantly lowers the albumin "sink" capacity.
-
Warning: Ensure your cell type does not undergo starvation stress (autophagy) at 1% serum, which could confound cytoskeletal results.
Q: Does the solvent (DMSO) concentration matter when I scale up? A: Critical Yes. If you scale Lat A from 0.5 µM to 10 µM, you are also scaling up the DMSO.[1]
-
Rule: Keep final DMSO < 0.1%.[1]
-
Action: Use a higher concentration stock solution (e.g., 10 mM or 25 mM) so the volume added remains negligible.[1]
Q: My Latrunculin A arrived as a film. How do I solubilize it for serum use? A:
-
Dissolve in high-quality DMSO to create a Stock Solution (e.g., 5 mM).[1]
-
Aliquot and store at -20°C. Protect from light.
-
Do not dilute directly into aqueous buffer for storage. Only dilute into media immediately before use.[1]
Decision Workflow Diagram
Use this logic flow to optimize your experiment.
Figure 2: Optimization Decision Tree. Follow this path to select the correct compound and concentration range.
References
-
Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1989).[1] Latrunculins—novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D. Cell Motility and the Cytoskeleton, 13(3), 127-144.[1]
-
Coué, M., Brenner, S. L., Spector, I., & Korn, E. D. (1987).[1] Inhibition of actin polymerization by latrunculin A. FEBS Letters, 213(2), 316-318.[1]
-
Fujiwara, I., Vavylonis, D., & Pollard, T. D. (2007). Polymerization kinetics of ADP- and ADP-Pi-actin determined by fluorescence microscopy.[1] Proceedings of the National Academy of Sciences, 104(21), 8827-8832.
-
Spector, I., Shochet, N. R., Kashman, Y., & Groweiss, A. (1983).[1] Latrunculins: novel marine toxins that disrupt microfilament organization in cultured cells.[1] Science, 219(4584), 493-495.[1]
-
Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000). Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[1][6][7][8][9] Nature Cell Biology, 2(6), 376-378.[1]
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential binding of latrunculins to G-actin: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 7. adipogen.com [adipogen.com]
- 8. stemcell.com [stemcell.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: High-Dose Latrunculin A Optimization
Topic: Reducing Off-Target Effects & Cytotoxicity in Actin Depolymerization Assays
Introduction: The High-Dose Paradox
Welcome to the Technical Support Center. You are likely here because your actin depolymerization experiments are showing inconsistencies: cell detachment, lack of recovery after washout, or unexpected transcriptional changes.
Latrunculin A (LatA) is a gold-standard actin inhibitor that functions by sequestering monomeric G-actin in a 1:1 complex, preventing it from polymerizing into F-actin.[1][2][3][4][5] However, a common misconception is that "more is better."
The Problem: At high doses (>1 µM) or prolonged exposures, LatA does not just depolymerize actin; it induces a "cytoskeletal collapse" that triggers secondary toxicity pathways (Anoikis, Caspase-3/7 activation) and drastically alters gene expression via the SRF/MKL1 pathway.[1] These are functional "off-target" effects that compromise data integrity.[1]
This guide provides the protocols to decouple specific actin inhibition from non-specific toxicity.
Module 1: The "Goldilocks" Protocol (Dosing & Kinetics)
Core Principle: You must identify the Minimum Effective Concentration (MEC) that disrupts the actin structure without causing irreversible cell rounding or detachment.[1]
Experimental Workflow: Optimization Logic
The following diagram illustrates the decision tree for optimizing LatA concentration.
Caption: Decision tree for determining the Minimum Effective Concentration (MEC) of Latrunculin A to ensure reversibility.
Dosing Guidelines by Cell Type
Note: These are starting points. Validation is required.
| Cell Type | Recommended Start Range | Duration | Toxicity Threshold (Approx.)[1] |
| Fibroblasts (NIH3T3) | 0.1 – 0.5 µM | 10–30 min | > 1.0 µM (Rapid rounding) |
| Epithelial (HeLa, MCF7) | 0.2 – 0.5 µM | 30–60 min | > 2.0 µM |
| Neurons (Primary) | 0.05 – 0.2 µM | 10–20 min | > 0.5 µM (Neurite retraction) |
| Yeast (S. cerevisiae) | 10 – 50 µM | 15–30 min | Strain dependent |
Module 2: The Transcriptional Artifact (SRF/MKL1 Pathway)[1]
The Hidden Variable: Latrunculin A does not just affect the cytoskeleton; it is a potent inhibitor of the Serum Response Factor (SRF) pathway.
Mechanism:
-
SRF co-activator MKL1 (MRTF-A) is normally sequestered in the cytoplasm by binding to G-actin .[1][6]
-
When actin polymerizes (G -> F), MKL1 is released and enters the nucleus to drive transcription.[1][6]
-
LatA Effect: By drastically increasing the G-actin pool (via sequestration), LatA "locks" MKL1 in the cytoplasm.[1]
-
Result: Downregulation of SRF-target genes (e.g., VCL, ACTB, SRF) within 60-90 minutes.[1]
Why this matters: If your readout involves gene expression (qPCR, RNA-seq) or protein levels, LatA treatment longer than 60 minutes will introduce artifacts that look like "drug effects" but are actually SRF suppression.[1]
Caption: Mechanism of LatA-induced transcriptional artifacts via the G-Actin/MKL1/SRF signaling axis.[1]
Module 3: Stability & Handling Protocols
Issue: LatA is hydrophobic and unstable in aqueous media. Improper handling leads to degradation products that may have unknown toxicities.[1]
Protocol 3.1: Storage & Solubilization
-
Stock Solution: Dissolve lyophilized LatA in high-grade DMSO to 10 mM.
-
Working Solution: Dilute into culture media immediately before use.[1]
Module 4: Troubleshooting & FAQ
Q1: My cells are detaching and floating after 30 minutes. Is this specific actin inhibition?
A: Likely not.[1] This is "Anoikis" (homelessness-induced apoptosis).[1]
-
Cause: Complete depolymerization of cortical actin destroys Integrin-ECM adhesion complexes.[1]
-
Solution:
Q2: I cannot wash out the drug; the cytoskeleton never recovers.
A: This indicates toxicity or insolubility.
-
Check: Did the cells round up completely? If cells become spherical, they may have internalized the membrane receptors required for respreading.
-
Protocol: Perform 3x washes with warm PBS, then add media containing 20% FBS (higher serum promotes recovery).[1]
-
Alternative: If LatA is too potent, use Cytochalasin D . Cytochalasin D caps barbed ends rather than sequestering monomers; it is often easier to wash out, although the mechanism of disruption is different (fragmentation vs. depolymerization).
Q3: How do I distinguish between LatA and Cytochalasin D effects?
A:
-
Latrunculin A: Sequesters G-actin.[1][2][3][5][7][8][9] Result: Total loss of filaments.
-
Cytochalasin D: Caps barbed ends.[1] Result: Focal accumulations of actin (clumps) and fragmentation, but some polymer remains.
-
Use LatA when: You need a complete "actin-null" state.[1]
-
Use CytoD when: You want to freeze dynamics but maintain some structure.[1]
References
-
Spector, I., Shochet, N. R., Blasberger, D., & Kashman, Y. (1983).[1] Latrunculins: novel marine toxins that disrupt microfilament organization in cultured cells.[3][5][10] Science, 219(4584), 493–495.[1]
-
Morton, W. M., Ayscough, K. R., & McLaughlin, P. J. (2000).[1] Latrunculin alters the actin-monomer subunit interface to prevent polymerization.[1][2][3][5][9] Nature Cell Biology, 2(6), 376–378.[1]
-
Vartiainen, M. K., Guettler, S., Larijani, B., & Treisman, R. (2007).[1] Nuclear actin regulates dynamic subcellular localization and activity of the SRF cofactor MAL. Science, 316(5832), 1749–1752.[1]
-
Miralles, F., Posern, G., Zaromytidou, A. I., & Treisman, R. (2003).[1] Actin dynamics control SRF activity by regulation of its coactivator MAL. Cell, 113(3), 329–342.[1]
-
Fujiwara, I., Vavylonis, D., & Pollard, T. D. (2018).[1] Polymerization and depolymerization of actin with nucleotide states at filament ends.[3][5] Biophysical Reviews, 10(6), 1513–1525.[1]
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. interchim.fr [interchim.fr]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Differential effects of Latrunculin-A on myofibrils in cultures of skeletal muscle cells: Insights into mechanisms of myofibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. An unexplained sequestration of latrunculin A is required in neutrophils for inhibition of actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Latrunculin A: Comparative Efficacy and IC50 Determination in Cancer Cell Lines
This guide provides an in-depth analysis of Latrunculin A, a potent actin polymerization inhibitor, and its cytotoxic effects across various cancer cell lines. We will delve into its mechanism of action, present a comparative overview of its half-maximal inhibitory concentration (IC50) values, and provide a detailed, field-proven protocol for determining these values in your own research.
Introduction: Latrunculin A as a Potent Cytoskeletal Disruptor
Latrunculin A is a marine-derived macrolide toxin originally isolated from the Red Sea sponge Latrunculia magnifica.[1][2] Its significance in cellular research and oncology stems from its highly specific and potent ability to disrupt the actin cytoskeleton.[3] Unlike other cytoskeletal agents, Latrunculin A does not interact with microtubules; instead, it binds to monomeric globular actin (G-actin) with a 1:1 stoichiometry.[4][5][6] This sequestration of G-actin monomers prevents their polymerization into filamentous actin (F-actin), leading to a net depolymerization and collapse of existing actin filaments.[2][6]
The actin cytoskeleton is a cornerstone of cellular architecture and function, playing a pivotal role in processes that are often dysregulated in cancer, such as cell motility, invasion, proliferation, and cytokinesis.[2][3] By inducing the disassembly of this critical structure, Latrunculin A effectively impairs these malignant processes, making it a valuable tool for cancer research and a potential therapeutic agent.[2][5]
Mechanism of Action: How Latrunculin A Inhibits Cancer Cell Processes
Latrunculin A's primary mechanism involves binding to G-actin monomers near the nucleotide-binding cleft, which physically obstructs the monomer's ability to incorporate into a growing actin filament.[4][6] This action has several profound downstream effects on cancer cells:
-
Inhibition of Motility and Invasion: The dynamic assembly and disassembly of the actin cytoskeleton are essential for cell migration and the invasion of surrounding tissues, which are hallmark processes of metastasis.[2] Latrunculin A has demonstrated potent anti-invasive activity against highly metastatic cancer cells, such as human prostate cancer (PC-3M), by disrupting this machinery.[7]
-
Disruption of Cell Division: Actin filaments are crucial for forming the contractile ring during cytokinesis, the final stage of cell division. By preventing F-actin formation, Latrunculin A can inhibit cell proliferation.[2]
-
Induction of Apoptosis: In high concentrations, the profound disruption of cellular structure and signaling pathways by Latrunculin A can trigger programmed cell death (apoptosis).[8] Studies in gastric cancer models have shown it can activate the caspase-3/7 pathway, leading to cell death.[9]
-
Modulation of Signaling Pathways: The integrity of the actin cytoskeleton is linked to various signaling cascades. Latrunculin A has been shown to suppress hypoxia-induced HIF-1 activation in breast cancer cells and reduce ERK1/2 phosphorylation in rhabdomyosarcoma cells, suggesting interference with key survival and proliferation pathways.[5][7][10]
Figure 1: Mechanism of Latrunculin A in disrupting cancer cell functions.
Comparative IC50 Values of Latrunculin A
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this context, cell growth or viability. The potency of Latrunculin A varies across different cancer cell lines, reflecting differences in cell permeability, metabolic activity, and reliance on actin dynamics. The table below summarizes reported IC50 values.
| Cancer Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| A549 | Lung Carcinoma | 142 | [4] |
| H522-T1 | Lung Cancer | 142 | [4] |
| HT-29 | Colon Adenocarcinoma | 142 | [4] |
| MDA-MB-435 | Melanoma | 95 | [4] |
| Rhabdomyosarcoma (RMS) | Soft Tissue Sarcoma | 80 - 220 | [5] |
| U-937 | Histiocytic Lymphoma | 166 | [4] |
| T47D | Breast Carcinoma | 6,700* | [1] |
*Note: The value for T47D cells represents the IC50 for the inhibition of hypoxia-induced HIF-1 activation, not direct cell viability, which may require different concentrations.[1]
Experimental Protocol: IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
Expertise & Causality Behind Experimental Choices
This protocol is designed as a self-validating system. The inclusion of untreated controls establishes the baseline for 100% viability, while blank wells (media only) allow for the subtraction of background absorbance, ensuring accuracy.[11] Using a logarithmic serial dilution of Latrunculin A is critical for generating a complete dose-response curve, which is necessary for accurate IC50 calculation using non-linear regression.[12] The final DMSO concentration is kept consistent and low (≤0.5%) across all wells to prevent solvent-induced cytotoxicity from confounding the results.[11]
Step-by-Step Methodology
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Latrunculin A stock solution (dissolved in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[11][13]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a series of dilutions of Latrunculin A in complete culture medium from the stock solution. A logarithmic dilution series (e.g., 1000 nM, 500 nM, 250 nM, etc.) is recommended.
-
Carefully remove the medium from the wells and add 100 µL of the respective Latrunculin A dilutions. Add fresh medium with the corresponding DMSO concentration to the "cells only" control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. Observe the formation of purple formazan crystals in the control wells.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Calculation:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Well / Average Absorbance of Untreated Control Wells) * 100.
-
Plot the percentage of cell viability against the logarithm of the Latrunculin A concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to calculate the precise IC50 value.[12]
-
-
Figure 2: Step-by-step experimental workflow for the MTT assay.
References
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Boster Biological Technology. Retrieved from [Link]
-
MTT Cell Assay Protocol. (1994). Texas Children's Hospital/Baylor College of Medicine. Retrieved from [Link]
-
Hayot, C., et al. (2014). Latrunculin A causes profound changes in actin cytoskeletal organization... ResearchGate. Retrieved from [Link]
-
Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies. (2018). PMC. Retrieved from [Link]
-
Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research. (2023). GlpBio via YouTube. Retrieved from [Link]
-
Würtemberger, J., et al. (2020). Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells. PLOS One. Retrieved from [Link]
-
Latrunculin. (n.d.). Wikipedia. Retrieved from [Link]
-
Cell viability assays and IC50 calculation. (n.d.). Bio-protocol. Retrieved from [Link]
-
El Sayed, K. A., et al. (2008). Latrunculin A and Its C-17-O-Carbamates Inhibit Prostate Tumor Cell Invasion and HIF-1 Activation in Breast Tumor Cells. PMC. Retrieved from [Link]
-
Konishi, H., et al. (2009). Latrunculin a has a strong anticancer effect in a peritoneal dissemination model of human gastric cancer in mice. Anticancer Research. Retrieved from [Link]
-
Dar, M. A., et al. (2018). Actin depolymerization by Cytochalasin D and latrunculin A, induces... ResearchGate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. stemcell.com [stemcell.com]
- 4. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]
- 5. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 6. Latrunculin - Wikipedia [en.wikipedia.org]
- 7. Latrunculin A and Its C-17-O-Carbamates Inhibit Prostate Tumor Cell Invasion and HIF-1 Activation in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Latrunculin a has a strong anticancer effect in a peritoneal dissemination model of human gastric cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
Validating G-Actin Sequestration: A Comparative Guide to Latrunculin A
Executive Summary
For researchers investigating cytoskeletal dynamics, the distinction between inhibiting polymerization and sequestering monomers is critical. Latrunculin A (Lat A) stands as the definitive reagent for the latter.[1] Unlike Cytochalasin D, which caps filament ends, Latrunculin A binds monomeric G-actin with 1:1 stoichiometry near the nucleotide-binding cleft, effectively removing it from the polymerizable pool.[1]
This guide provides an objective technical analysis of Latrunculin A, comparing it against common alternatives (Latrunculin B, Cytochalasin D) and detailing two self-validating protocols to verify its efficacy: Pyrene-Actin Fluorometry and High-Speed Sedimentation .[1]
Part 1: Mechanistic Intelligence & Comparative Analysis[1]
Mechanism of Action
Latrunculin A functions by binding to the ATP-binding cleft of G-actin.[1] This binding induces a conformational change that prevents the monomer from associating with the barbed end of an actin filament. Consequently, as F-actin naturally depolymerizes (treadmilling), the free monomers are sequestered by Lat A, leading to rapid filament disassembly.[1]
Visualizing the Pathway
The following diagram illustrates the divergent mechanisms of Latrunculin A compared to Cytochalasin D.
Figure 1: Mechanism of Action.[1] Latrunculin A targets the monomer (G-actin), preventing polymerization.[1][2][3][4][5][6] Cytochalasin D targets the polymer (F-actin), capping the barbed end.[1]
Comparative Analysis: Selecting the Right Inhibitor
While Latrunculin B is often cited, it suffers from significant instability in serum.[1] Cytochalasin D, while stable, does not reduce the polymer mass as effectively as Lat A due to its capping mechanism, which can leave short filaments (foci) intact.
| Feature | Latrunculin A | Latrunculin B | Cytochalasin D |
| Primary Target | G-Actin Monomer | G-Actin Monomer | F-Actin Barbed End |
| Mechanism | Sequestration (1:[1]1) | Sequestration (1:[1]1) | Capping |
| Affinity (Kd) | ~0.1 - 0.2 µM (High) | Lower than Lat A | ~2 nM (High for ends) |
| Serum Stability | High | Low (Inactivated by serum) | High |
| Cellular Phenotype | Complete loss of F-actin | Partial/Transient loss | Actin foci/aggregates |
| Best Use Case | Long-term inhibition; Total depolymerization | Short-term; Reversible studies | Blocking elongation only |
Part 2: Verification Protocols
To scientifically validate Latrunculin A activity, one must prove it prevents the physical transition of G-actin to F-actin.[1]
Protocol 1: Pyrene-Actin Polymerization Assay (Kinetic Validation)
This is the "Gold Standard" for measuring actin kinetics in vitro. Pyrene-labeled actin increases fluorescence (approx.[1][7][8][9] 20-fold) when it incorporates into a filament.[1][7][10] Latrunculin A should suppress this increase completely.
Reagents:
-
G-Actin Stock: >90% purity, 5-10% pyrene-labeled.[1]
-
G-Buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP.[1][11]
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl2, 10 mM ATP.[1]
-
Latrunculin A Stock: Dissolved in DMSO.[1]
Step-by-Step Workflow:
-
Preparation: Dilute G-actin to 4 µM in G-Buffer. Incubate on ice for 1 hour to depolymerize any oligomers.
-
Baseline: Aliquot actin into a fluorometer cuvette or black 96-well plate.
-
Treatment: Add Latrunculin A (final conc. 5–10 µM) to the experimental wells. Add an equivalent volume of DMSO to control wells. Incubate for 10 minutes at room temperature.
-
Expert Insight: The Lat A concentration must exceed the actin concentration (e.g., 2x molar excess) to ensure full sequestration.
-
-
Induction: Add 1/10th volume of 10x Polymerization Buffer to induce polymerization.
-
Measurement: Immediately read fluorescence (Ex: 365 nm / Em: 407 nm) every 30 seconds for 1 hour.
Data Interpretation:
-
Control (DMSO): Sigmoidal curve showing a lag phase (nucleation) followed by rapid elongation.[1]
-
Latrunculin A: Flat line near baseline fluorescence. If the curve rises, the drug is degraded or the concentration is too low. [1]
Protocol 2: High-Speed Co-Sedimentation Assay (Physical Validation)
This assay physically separates monomers from filaments using ultracentrifugation.[1] It is robust for validating drug activity in complex cell lysates or pure protein mixtures.
Concept: F-actin pellets at 100,000 x g; G-actin remains in the supernatant.[1] Latrunculin A treatment should shift actin entirely to the supernatant.
Workflow Diagram:
Figure 2: Sedimentation Workflow.[1][11] Separation of G-actin (Supernatant) and F-actin (Pellet) to quantify sequestration.[1]
Step-by-Step Protocol:
-
Polymerization: Prepare 10 µM F-actin stock (polymerized for 1 hr in KMEI buffer).
-
Treatment:
-
Incubation: Incubate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge samples at 100,000 x g for 1 hour at 24°C (using a Beckman TLA-100 rotor or equivalent).
-
Separation: Carefully remove the top 80% of the supernatant (G-actin fraction) into a fresh tube containing SDS sample buffer.[1]
-
Pellet Recovery: Resuspend the pellet (F-actin fraction) in an equal volume of SDS sample buffer.
-
Analysis: Run SDS-PAGE and stain with Coomassie Blue (for pure actin) or Western Blot (for lysates).[1]
Expected Results:
-
DMSO Control: >90% of actin in the Pellet .
-
Latrunculin A: >90% of actin in the Supernatant .
Part 3: Troubleshooting & References
Troubleshooting Guide
-
Incomplete Depolymerization: Latrunculin A degrades slowly in aqueous solution over days.[1] Always use fresh aliquots from -20°C stocks. Ensure the molar ratio of Lat A:Actin is at least 1.5:1.
-
Unexpected Pellet in Lat A Sample: If using cell lysates, non-specific precipitation can occur.[1] Ensure the lysate is pre-cleared (spun before the experiment) to remove insoluble debris before adding the drug.[1]
References
-
Spector, I., et al. (1983). Latrunculins: Novel Marine Toxins that Disrupt Microfilament Organization.[1][4] Science. [Link]
-
Coué, M., et al. (1987). Inhibition of Actin Polymerization by Latrunculin A. FEBS Letters. [Link][1]
-
Cytoskeleton, Inc. Actin Polymerization Assay Biochem Kit (Pyrene). [Link][1]
-
Goode, B.L. F-actin Co-sedimentation Assay Protocol. [Link]
Sources
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. Latrunculin A | Actin | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. adipogen.com [adipogen.com]
- 7. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 8. content.abcam.com [content.abcam.com]
- 9. Actin polymerization assay | Andex [andexbiotech.com]
- 10. studylib.net [studylib.net]
- 11. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide to Personal Protective Equipment for Handling Latrunculone A
This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the safe handling and disposal of Latrunculone A. As a potent inhibitor of actin polymerization, Latrunculone A presents significant biological hazards that demand rigorous safety measures to prevent personnel exposure and ensure experimental integrity. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard: Why Latrunculone A Requires Specialized Handling
Latrunculone A is a marine macrolide that disrupts the actin cytoskeleton, a fundamental component of all eukaryotic cells. Its potent biological activity is the very source of its hazard. Accidental exposure, even at low concentrations, can have significant cellular effects.
The primary routes of occupational exposure are inhalation of aerosols or solid particulates, dermal contact, and ocular contact. Safety Data Sheets (SDS) classify Latrunculone A as harmful if swallowed, a cause of serious skin and eye irritation, and a potential respiratory irritant[1]. Given its potent cytotoxic potential, it is prudent to handle it with the same level of caution as other cytotoxic or antineoplastic drugs[2][3][4].
Currently, there are no established specific Occupational Exposure Limits (OELs) from bodies like OSHA or ACGIH for Latrunculone A[5][6][7]. In the absence of a defined limit, the guiding principle must be ALARA (As Low As Reasonably Achievable). All handling procedures should be designed to minimize any possibility of exposure.
Core Protective Strategy: A Multi-Layered Defense
A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical. Each component is selected to counteract a specific exposure route.
-
Dermal Protection (Gloves & Gown): The primary defense against skin contact. Latrunculone A can cause skin irritation, and absorption through the skin is a potential route for systemic exposure[1][8].
-
Ocular Protection (Goggles & Face Shield): Prevents splashes of liquid or airborne particles from contacting the eyes, where they can cause serious irritation[1].
-
Respiratory Protection (Respirator): Essential when there is a risk of generating aerosols or inhaling fine powders, which can cause respiratory tract irritation[1][2].
PPE Protocols: Matching Protection to the Task
The level of PPE required is dictated by the specific procedure being performed. The risk of exposure increases with the quantity of the compound being handled and the potential for generating aerosols or dust.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Transporting/Unpacking | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not typically required |
| Weighing Solid Compound | Double pair of nitrile gloves | Disposable, low-permeability gown | Tight-sealing safety goggles | Fit-tested N95 (or higher) respirator |
| Reconstituting/Diluting | Double pair of nitrile gloves | Disposable, low-permeability gown | Tight-sealing safety goggles and full-face shield | Required; perform in a certified chemical fume hood |
| Cell Culture Application | Double pair of nitrile gloves | Disposable gown or dedicated lab coat | Safety goggles | Perform in a Biological Safety Cabinet (BSC) |
| Spill Cleanup | Double pair of chemical-resistant gloves (e.g., nitrile) | Disposable, low-permeability gown | Safety goggles and full-face shield | Fit-tested N95 (or higher) respirator |
| Waste Disposal | Double pair of nitrile gloves | Disposable gown or dedicated lab coat | Safety goggles | Not required if waste is in sealed containers |
Procedural Guidance: From Preparation to Disposal
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide step-by-step guidance for key operations involving Latrunculone A.
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is crucial to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled safely.
Caption: Sequential workflow for donning and doffing PPE to prevent contamination.
Spill Management Protocol
Immediate and correct response to a spill is vital to contain the hazard.
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: Determine if it is a minor or major spill.
-
Minor Spill (e.g., a few drops inside a fume hood): Can be managed by trained lab personnel.
-
Major Spill (e.g., outside of containment, large volume): Evacuate the area and contact the institutional Environmental Health & Safety (EHS) office.
-
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: Cover liquid spills with an inert absorbent material like diatomite or universal binders[1][9]. For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Clean the Area: Starting from the outside of the spill and working inwards, collect all absorbent materials and place them in a designated hazardous waste container.
-
Decontaminate: Wipe the spill surface with 70% ethanol, followed by a 10% bleach solution for a 30-minute contact time[1][10]. Finally, rinse the surface with water to remove bleach residue, which can be corrosive[10][11].
-
Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly[9][12].
-
Doff PPE and Wash Hands.
Caption: Decision workflow for responding to a Latrunculone A spill.
Decontamination and Disposal Plan
Proper disposal prevents environmental contamination and exposure to waste handlers.
-
Liquid Waste: Collect all solutions containing Latrunculone A in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour Latrunculone A waste down the drain[13].
-
Solid Waste: All contaminated consumables (e.g., pipette tips, gloves, gowns, absorbent pads) must be collected in a designated hazardous waste container[9].
-
Empty Containers: Vials that held Latrunculone A are considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as liquid hazardous waste[9][12]. After rinsing, the container can be managed according to institutional guidelines.
-
Surface Decontamination: Routinely decontaminate work surfaces within the fume hood or BSC with 70% ethanol after each use. For thorough decontamination, use the bleach procedure described in the spill protocol[10][14].
-
Final Disposal: All collected waste must be disposed of through your institution's licensed hazardous waste management service, in accordance with all local and federal regulations[12].
References
- MedChemExpress. (2025). Latrunculin A Safety Data Sheet.
- STEMCELL Technologies. (2023). Latrunculin A Safety Data Sheet.
- ChemicalBook. (2026). LATRUNCULIN A Safety Data Sheet.
- OHS Insider. (2022, July 14). What PPE Should Workers Use for Handling Cytotoxic Drugs?
- Cleanroom Technology. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
- DACH-Germany.de. Suitable protective clothing when handling cytostatics.
- Royal College of Nursing. Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- Scott, S., & Canadian Association of Provincial Cancer Agencies. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(Suppl 2), e11–e19.
- Massachusetts Institute of Technology (MIT) Environmental Health & Safety. Decontamination and Disinfection.
- Merck Millipore. (2021, March 14). Latrunculin A Safety Data Sheet.
- Cayman Chemical. (2025, June 16). Latrunculin B Safety Data Sheet.
- University of Minnesota Health, Safety & Risk Management. Decontamination.
- Kulling, P. (2005). Decontamination. Critical Care Clinics, 21(4), 679-697.
- Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- International Labour Organization. (2011, February 16). Chemical Exposure Limits.
- Canadian Centre for Occupational Health and Safety (CCOHS). (2025, August 28). Occupational Hygiene - Occupational Exposure Limits.
- International Agency for Research on Cancer (IARC). Chapter 14: Decontamination, cleaning, high-level disinfection and sterilization of instruments.
- Wayne State University Research. Laboratory Equipment Decontamination Procedures.
- Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
- BenchChem. (2025). Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals.
- European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
- BenchChem. (2025). Proper Disposal of Tralomethrin: A Guide for Laboratory Professionals.
- Organon. (2021, April 9). Loratadine / Montelukast Formulation Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Medical Management Guidelines for Chlordane.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ohsinsider.com [ohsinsider.com]
- 3. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Exposure Limits | International Labour Organization [ilo.org]
- 7. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 8. Chlordane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 11. Decontamination and Disinfection – EHS [ehs.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Colposcopy and treatment of cervical intraepithelial neoplasia: a beginners manual [screening.iarc.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
